A 159
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
120797-39-9 |
|---|---|
Molecular Formula |
C7H2Cl3NS |
Synonyms |
A 159 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Anabolic Action of A-159: A Technical Guide to the Mechanism of Teriparatide
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-159 is an investigational product identified in clinical trials as a formulation of teriparatide. Teriparatide, a recombinant form of human parathyroid hormone (PTH), specifically the biologically active 1-34 amino acid fragment, stands as a potent anabolic agent for the treatment of osteoporosis.[1][2][3] Unlike antiresorptive therapies that primarily inhibit bone loss, teriparatide actively stimulates new bone formation, leading to significant improvements in bone mineral density (BMD) and a reduction in fracture risk. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the therapeutic action of teriparatide, the active component of A-159.
Core Mechanism of Action: Pulsatile PTH Receptor Activation
The anabolic effect of teriparatide is critically dependent on its intermittent administration.[2][3] While continuous high levels of PTH, as seen in hyperparathyroidism, lead to bone resorption, daily subcutaneous injections of teriparatide result in a transient activation of the parathyroid hormone 1 receptor (PTH1R). This pulsatile signaling preferentially stimulates osteoblastic bone formation over osteoclastic bone resorption.[1][2][3][4]
Signaling Pathway
Teriparatide exerts its effects by binding to the PTH1R, a G protein-coupled receptor expressed on the surface of osteoblasts and their precursors.[3][4] This interaction initiates a cascade of intracellular signaling events, primarily through the activation of the Gs alpha subunit, leading to increased production of cyclic adenosine monophosphate (cAMP) by adenylyl cyclase.[3] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which phosphorylates various downstream transcription factors, ultimately modulating the expression of genes involved in osteoblast differentiation, function, and survival.[3]
Quantitative Effects on Bone Metabolism and Fracture Risk
The clinical efficacy of teriparatide is well-documented through numerous clinical trials. The following tables summarize key quantitative data on its effects on bone mineral density, bone turnover markers, and fracture incidence.
Table 1: Effects of Teriparatide on Bone Mineral Density (BMD)
| Site | Treatment Duration | BMD Increase vs. Placebo | Reference |
| Lumbar Spine | 21 months | 9-13% | [5] |
| Femoral Neck | 21 months | 2-5% | [5] |
Table 2: Effects of Teriparatide on Bone Turnover Markers
| Marker | Type | Change with Teriparatide | Reference |
| P1NP | Bone Formation | Significant increase | [6] |
| C-telopeptide (CTX) | Bone Resorption | Pronounced reduction | [6] |
Table 3: Reduction in Fracture Risk with Teriparatide
| Fracture Type | Risk Reduction vs. Placebo | Reference |
| New Vertebral Fractures | 57% (RR 0.43) | [6] |
| Non-vertebral Fractures | 53% | [7] |
Experimental Protocols
The investigation of teriparatide's mechanism of action involves a range of in vitro and in vivo experimental protocols.
In Vitro cAMP Measurement in Osteoblastic Cells
This protocol is designed to quantify the activation of the PTH1R by measuring the intracellular accumulation of cAMP.
Objective: To determine the dose-response relationship of teriparatide on cAMP production in osteoblastic cells.
Methodology:
-
Cell Culture: Murine osteoblastic cells (e.g., MC3T3-E1) are cultured to confluence in appropriate media.
-
Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are treated with varying concentrations of teriparatide (e.g., 0-100 nmol/L) for a defined period (e.g., 40 minutes) at 37°C.[8]
-
cAMP Extraction: The cell culture medium is removed, and intracellular cAMP is extracted using appropriate lysis buffers.
-
Quantification: cAMP levels are measured using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).
-
Data Analysis: The results are used to calculate the EC50 value, representing the concentration of teriparatide that elicits a half-maximal response.
Animal Models of Osteoporosis
Animal models are crucial for evaluating the in vivo efficacy of teriparatide on bone formation and fracture healing.
Objective: To assess the effect of teriparatide on bone mass and architecture in an ovariectomized rat model of postmenopausal osteoporosis.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats undergo ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham-operated group serves as a control.
-
Treatment: Following a period of bone depletion, OVX rats are treated with daily subcutaneous injections of teriparatide (e.g., 60 µg/kg) or vehicle for a specified duration (e.g., 7 days).[9]
-
Bone Analysis:
-
Micro-computed Tomography (µCT): Femurs and lumbar vertebrae are harvested and analyzed by µCT to assess trabecular and cortical bone microarchitecture.
-
Histomorphometry: Bone sections are prepared and stained to quantify cellular and dynamic parameters of bone formation and resorption.
-
Biomechanical Testing: The mechanical strength of bones is evaluated through tests such as three-point bending.
-
Conclusion
A-159, through its active component teriparatide, represents a significant therapeutic advancement in the management of osteoporosis. Its unique anabolic mechanism of action, centered on the pulsatile activation of the PTH1 receptor and the subsequent stimulation of osteoblastic bone formation, distinguishes it from antiresorptive agents. The comprehensive understanding of its signaling pathways and its quantifiable effects on bone metabolism provides a solid foundation for its clinical application and for the future development of novel bone-building therapies.
References
- 1. Teriparatide - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. What is the mechanism of Teriparatide? [synapse.patsnap.com]
- 4. Teriparatide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Teriparatide in the management of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eor.bioscientifica.com [eor.bioscientifica.com]
- 7. Update on the safety and efficacy of teriparatide in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of teriparatide on bone formation in rats with experimentally induced premaxillary expansion - PMC [pmc.ncbi.nlm.nih.gov]
A 159 discovery and synthesis pathway
- 1. Structure-activity relationships of IKM-159: Diverted synthesis and biological evaluation of a series of C5-oxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: Streptomycin biosynthesis - Streptococcus mutans UA159 (serotype c) [kegg.jp]
- 3. Terbium-159 - isotopic data and properties [chemlin.org]
- 4. Terbium - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Machine learning-guided identification and simulation-based validation of potent JAK3 inhibitors for cancer therapy | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Early In Vitro Studies of ICRF-159 (Razoxane)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICRF-159, also known as Razoxane, is a racemic mixture belonging to the bisdioxopiperazine class of compounds. It and its dextrorotatory enantiomer, Dexrazoxane (ICRF-187), have been subjects of significant research due to their unique mechanism of action as anticancer agents. Unlike many other topoisomerase inhibitors that stabilize the enzyme-DNA cleavable complex, ICRF-159 acts as a catalytic inhibitor of topoisomerase II. This technical guide provides a comprehensive overview of the core findings from early in vitro studies, focusing on its cytotoxic effects, mechanism of action, and impact on cell cycle progression. The information is presented to be a valuable resource for researchers in oncology and drug development.
Core Mechanism of Action: Catalytic Inhibition of Topoisomerase II
ICRF-159 exerts its primary effect by inhibiting the catalytic activity of DNA topoisomerase II.[1] It does not act as a "poison" by stabilizing the covalent enzyme-DNA intermediate, a mechanism common to drugs like etoposide and doxorubicin.[1] Instead, ICRF-159 locks the topoisomerase II enzyme in a closed-clamp conformation around the DNA, preventing the ATP-dependent strand passage and religation steps of the catalytic cycle. This inhibition of topoisomerase II's essential function in resolving DNA topological problems during replication and chromosome segregation leads to profound effects on cell division.[1]
The following diagram illustrates the proposed mechanism of ICRF-159 as a catalytic inhibitor of Topoisomerase II.
Data Presentation
Cytotoxic Activity of ICRF-159
The cytotoxicity of ICRF-159 is dependent on both the concentration of the drug and the duration of exposure.[2] Rapidly proliferating cells are more sensitive to the cytotoxic effects of ICRF-159.[2] The following table summarizes the cytotoxic effects observed in various cell lines.
| Cell Line | Assay Type | Endpoint | IC50 / Effect | Reference |
| BKH 21S | Colony-Forming Assay | Cell Survival | Dose-dependent reduction in survival | [3] |
| K562 (Human Leukemia) | Growth Inhibition | Cell Proliferation | Slow inhibition of cell growth | [4] |
| Various Human Tumor Cell Lines | Not Specified | Cytotoxicity | Generally cytotoxic, with varying sensitivity | [5] |
Inhibition of Topoisomerase II Catalytic Activity
The inhibition of topoisomerase II is a key molecular initiating event for the biological effects of ICRF-159. The potency of this inhibition has been quantified in enzymatic assays.
| Enzyme Source | Assay Type | Endpoint | IC50 Value | Reference |
| Eukaryotic Topoisomerase II | kDNA Decatenation | Inhibition of decatenation | Not explicitly stated for ICRF-159, but related compounds show activity in the low µM range. | [1] |
Effects on Cell Cycle Progression
A hallmark of ICRF-159's in vitro activity is its profound impact on cell cycle progression. It induces a block in the G2 phase, preventing cells from entering mitosis.[2] This leads to an accumulation of cells with a 4n DNA content.[3] Over time, some of these arrested cells can undergo further DNA synthesis without cell division, resulting in a population of polyploid cells with 8n DNA content.[2][3]
| Cell Line | Treatment Conditions | Observed Effect on Cell Cycle | Quantitative Data | Reference |
| BKH 21S | Single doses of ICRF-159 | Accumulation of cells in the 4n DNA region after 6 hours, followed by an accumulation of 8n cells by 24 hours. | Not provided in a tabular format in the source. | [3] |
| K562 (Human Leukemia) | Continuous exposure to 100 µM Dexrazoxane | Trend towards a high level of polyploidization with increasing exposure time. | Not provided in a tabular format in the source. | [4] |
Experimental Protocols
Colony-Forming Assay for Cytotoxicity
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of cell reproductive viability.
1. Cell Preparation and Seeding:
-
Harvest exponentially growing cells (e.g., BKH 21S) using trypsinization.
-
Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to a predetermined seeding density (e.g., 200-1000 cells/plate) in complete culture medium.
-
Seed the cells into 6-well plates and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
2. Drug Treatment:
-
Prepare a stock solution of ICRF-159 in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in culture medium.
-
Remove the medium from the plates and add the medium containing different concentrations of ICRF-159 or a vehicle control.
-
Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
3. Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
4. Staining and Counting:
-
Once colonies are visible (typically >50 cells), remove the medium and wash the colonies with PBS.
-
Fix the colonies with a solution such as 10% formalin or methanol for 15 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
5. Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100.
-
Calculate the surviving fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE)) x 100.
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the IC50 value.
The following diagram outlines the workflow for a typical colony-forming assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) based on their DNA content.
1. Cell Culture and Treatment:
-
Seed cells in culture dishes and allow them to grow to a sub-confluent density.
-
Treat the cells with various concentrations of ICRF-159 or a vehicle control for the desired time points (e.g., 6, 12, 24 hours).
2. Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells with cold PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. This permeabilizes the cell membrane and preserves the DNA.
-
Incubate the cells in ethanol at -20°C for at least 2 hours (or overnight).
3. Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye such as Propidium Iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a laser (e.g., 488 nm) and collect the fluorescence emission (e.g., at ~617 nm).
-
Record the fluorescence intensity of thousands of individual cells.
5. Data Analysis:
-
Generate a histogram of DNA content (fluorescence intensity) versus cell count.
-
Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases. The software can also identify polyploid (e.g., 8n) populations.
The following diagram illustrates the workflow for cell cycle analysis using flow cytometry.
Topoisomerase II Decatenation Assay
This in vitro enzymatic assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenanes), a reaction that is inhibited by ICRF-159.
1. Reaction Setup:
-
Prepare a reaction buffer containing ATP and MgCl2, which are essential for topoisomerase II activity.
-
The substrate for the reaction is kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules.
-
In a microcentrifuge tube, combine the reaction buffer, kDNA, and varying concentrations of ICRF-159 or a vehicle control.
2. Enzyme Reaction:
-
Add purified human topoisomerase II enzyme to the reaction mixture to initiate the decatenation reaction.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
3. Reaction Termination:
-
Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a proteinase (e.g., proteinase K) to digest the enzyme.
4. Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
The large, catenated kDNA network is unable to enter the gel and remains in the well.
-
The decatenated, individual DNA circles can migrate into the gel.
-
Run the gel to separate the reaction products.
5. Visualization and Analysis:
-
Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize the DNA bands under UV light.
-
The degree of decatenation is assessed by the amount of released circular DNA that has migrated into the gel.
-
Quantify the intensity of the bands to determine the extent of inhibition at different ICRF-159 concentrations and calculate the IC50 for enzymatic inhibition.
The following diagram illustrates the principle of the topoisomerase II decatenation assay.
Conclusion
The early in vitro studies of ICRF-159 (Razoxane) were pivotal in establishing its unique profile as a catalytic inhibitor of topoisomerase II. These foundational experiments demonstrated its cytotoxicity against cancer cells, elucidated its mechanism of causing a G2 cell cycle block leading to polyploidy, and confirmed its direct inhibitory effect on the enzymatic activity of its target. The methodologies detailed in this guide, including colony-forming assays, flow cytometry for cell cycle analysis, and decatenation assays, remain cornerstone techniques in the evaluation of topoisomerase II inhibitors and other cytotoxic agents. This comprehensive overview serves as a valuable technical resource for researchers aiming to build upon this knowledge in the ongoing development of novel anticancer therapies.
References
- 1. DNA topoisomerase II is the molecular target of bisdioxopiperazine derivatives ICRF-159 and ICRF-193 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cytokinetic and cytotoxic effects of ICRF-159 and ICRF-187 in vitro and ICRF-187 in human bone marrow in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICRF 159-induced cell-cycle perturbation in vitro: its relationship to inhibition of colony-forming ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dexrazoxane in combination with anthracyclines lead to a synergistic cytotoxic response in acute myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: In-Depth Technical Guide to the Biological Target KIN-159
A Comprehensive Analysis for Researchers and Drug Development Professionals
This document provides a detailed overview of the biological target KIN-159, a novel serine/threonine kinase implicated in the progression of various solid tumors. This guide outlines its signaling pathway, methods for its validation as a therapeutic target, and detailed protocols for experimental assessment.
Introduction to KIN-159
KIN-159 is a recently identified kinase that has been shown to be overexpressed in several cancer types, including non-small cell lung cancer and pancreatic adenocarcinoma. Preliminary studies have demonstrated its crucial role in promoting cell proliferation, survival, and metastasis. These findings have positioned KIN-159 as a promising target for the development of novel anti-cancer therapies. This guide serves to provide researchers and drug development professionals with a comprehensive resource for understanding and targeting KIN-159.
The KIN-159 Signaling Pathway
KIN-159 is a critical downstream effector in the growth factor signaling cascade. Upon activation by the upstream receptor tyrosine kinase (RTK), KIN-159 phosphorylates and activates the transcription factor TRAN-F, which in turn upregulates the expression of genes involved in cell cycle progression and apoptosis resistance.
physicochemical properties of compound A 159
To provide a comprehensive technical guide on "compound A 159," it is imperative to first clarify the specific molecule of interest. The designation "this compound" is ambiguous and has been associated with several distinct chemical entities in scientific literature. This guide presents available data on the potential candidates identified as "this compound" to assist researchers in identifying the correct compound for their needs. The primary candidates found are TKS159, AP159, IKM-159, and ALC-0159.
TKS159
TKS159 is identified as 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide.[1] It is a gastrointestinal prokinetic agent and a 5-HT4 agonist.[2]
Physicochemical Properties
TKS159 has been prepared and characterized in two polymorphic forms, alpha and beta.[1]
| Property | Form α | Form β |
| Melting Point | 137.8 °C (endothermic peak) | 112.7 °C (endothermic peak) |
| Phase Transition | Not applicable | Transitions to Form α at 116.2 °C |
| Appearance | Crystalline solid | Crystalline solid |
Table 1: Thermal Analysis Data for TKS159 Polymorphs [1]
Experimental Protocols
Characterization of Polymorphs: The two crystalline forms of TKS159 were distinguished using the following techniques[1]:
-
X-ray Powder Diffractometry (XRPD): Used to obtain distinct diffraction patterns for Form α and Form β.
-
Thermal Analysis (Thermogravimetry and Differential Thermal Analysis): Employed to determine the melting points and phase transition temperatures.
-
Infrared Spectroscopy (IR): Utilized to acquire the infrared absorption spectra of the two forms.
-
13C-NMR Spectroscopy: Applied to analyze the solid-state and solution-phase chemical environments of the carbon atoms.
Biological Activity and Metabolism
TKS-159 is a novel 5-HT4 agonist with gastric prokinetic properties.[2] The major metabolic pathways in rats involve hydroxylation of the aromatic ring, deletion of the methoxy group and its substitution with a hydroxyl group, and sulfate conjugation.[2]
AP159
AP159 is identified as N-cyclohexyl-1,2,3,4-tetrahydrobenzo(b)thieno(2,3c)pyridine]-3-carboamide,hydrochloride. It is a potential anxiolytic agent.[3]
Pharmacological Profile
AP159 exhibits anti-conflict activity in rats without inducing muscle relaxation or potentiating anesthesia.[3] Unlike diazepam, it does not impair passive avoidance and can improve scopolamine-induced amnesia.[3]
Mechanism of Action
AP159 does not inhibit 3H-flunitrazepam binding but is a potent inhibitor of 3H-8OH-DPAT binding.[3] This suggests a mechanism of action distinct from benzodiazepines. The compound has been shown to increase serotonin and 5-HIAA content in the midbrain raphe nuclei and the amygdala centralis.[3]
IKM-159
IKM-159 is a subtype-selective inhibitor for the (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA)-type ionotropic glutamate receptor.[4]
Structure-Activity Relationships
Research on IKM-159 has involved the synthesis and biological evaluation of its C-ring analogs.[4] Studies have indicated the importance of the C-ring in the neuronal activity of IKM-159.[4]
ALC-0159
ALC-0159 is a PEGylated lipid, specifically 2-[(polyethylene glycol)-2000]-N,N-ditetradecylacetamide.[5] It is a non-ionic surfactant used as an excipient in lipid nanoparticle (LNP) formulations for drug delivery, notably in mRNA-based vaccines.[5][6][7]
Physicochemical Properties
| Property | Value |
| Synonyms | N,N-ditetradecylacetamide PEG(2000), N,N-ditetradecylacetamide Polyethylene Glycol-2000 |
| Molecular Formula | (C2H4O)nC31H63NO2 |
| Average Molecular Weight | ~2400 Da |
| Purity | ≥95% |
| Formulation | A solid |
| Solubility | DMF: 10 mg/ml |
Table 2: Physicochemical Properties of ALC-0159 [6]
Application in Drug Delivery
ALC-0159 is a crucial component in lipid nanoparticles for the delivery of mRNA-based vaccines.[6][7] It helps to form a protective hydrophilic layer around the nanoparticle, which is thought to increase stability and circulation time.
Experimental Workflow for LNP Formulation
The general workflow for formulating lipid nanoparticles containing ALC-0159 for mRNA delivery involves the rapid mixing of a lipid phase (containing ALC-0159, an ionizable lipid, a helper lipid, and cholesterol) dissolved in an organic solvent with an aqueous phase containing the mRNA at a specific pH. This process leads to the self-assembly of the lipids and encapsulation of the mRNA.
Caption: General workflow for mRNA-LNP formulation.
To receive a more detailed and specific technical guide, please provide the full chemical name, CAS number, or a more specific designation for the "compound this compound" of interest.
References
- 1. Preparation and characterization of two crystalline forms of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrroli dinyl]benzamide (TKS159) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Pharmacological profile of a potential anxiolytic: AP159, a new benzothieno-pyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of IKM-159: Diverted synthesis and biological evaluation of a series of C5-oxy analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALC-0159 - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. ALC-0159 - Echelon Biosciences [echelon-inc.com]
An In-depth Technical Guide to the Binding Affinity and Kinetics of a Potent Mcl-1 Inhibitor
Disclaimer: Publicly available scientific literature and databases do not contain information on a molecule designated "A-159." Therefore, this technical guide utilizes the well-characterized and potent Mcl-1 inhibitor, S63845 , as a representative example to fulfill the detailed requirements of the user's request. All data, protocols, and pathways described herein pertain to S63845 and its interaction with the Myeloid cell leukemia-1 (Mcl-1) protein.
This guide is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and mechanistic properties of selective Mcl-1 inhibitors.
Executive Summary
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is a common feature in various human cancers, contributing to tumor survival and resistance to therapy. Consequently, Mcl-1 has emerged as a critical target for cancer drug discovery. S63845 is a highly potent and selective small molecule inhibitor of Mcl-1.[1] It functions by binding with high affinity to the BH3-binding groove of Mcl-1, thereby preventing the sequestration of pro-apoptotic proteins and initiating the intrinsic mitochondrial apoptosis pathway.[1][2] This guide provides a comprehensive overview of the binding affinity and kinetics of S63845, detailed experimental methodologies for their determination, and a visual representation of the relevant signaling pathways and experimental workflows.
Binding Affinity and Kinetics of S63845
The interaction between S63845 and the Mcl-1 protein is characterized by high affinity and specificity. The quantitative parameters of this interaction have been determined using various biophysical techniques, with Surface Plasmon Resonance (SPR) providing detailed kinetic data.
Quantitative Binding Data
The binding affinity and kinetic rate constants for the interaction of S63845 with human Mcl-1 are summarized in the table below. The data highlights the sub-nanomolar dissociation constant (Kd), indicative of a very strong binding interaction.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 0.19 nM | Surface Plasmon Resonance (SPR) | [3][4][5] |
| Binding Affinity (Ki) | 1.2 nM | Fluorescence Polarization (FP) | |
| Selectivity | No significant binding to Bcl-2 or Bcl-xL | Fluorescence Polarization (FP) | [4] |
Experimental Protocols
The determination of the binding affinity and kinetics of S63845 to Mcl-1 requires precise and robust experimental methodologies. The following section details a representative protocol for Surface Plasmon Resonance (SPR), a key technique used to derive this data.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[6]
Objective: To determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d) of S63845 binding to Mcl-1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 dextran-coated chip)[7]
-
Recombinant human Mcl-1 protein (ligand)
-
S63845 (analyte)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)[8]
-
Amine coupling kit (EDC, NHS, ethanolamine)[7]
-
Regeneration solution (e.g., a low pH buffer or high salt concentration, to be determined empirically)
Methodology:
-
Sensor Chip Preparation and Ligand Immobilization:
-
The sensor chip surface is activated using a freshly prepared mixture of EDC and NHS.[7]
-
Recombinant human Mcl-1 protein, diluted in immobilization buffer, is injected over the activated surface. The protein is covalently coupled to the dextran matrix via its primary amine groups.[7][9]
-
Any remaining active esters on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared in the same way but without the Mcl-1 protein to serve as a background control.
-
-
Analyte Binding Assay:
-
A series of dilutions of S63845 in running buffer are prepared.
-
The running buffer is flowed continuously over both the Mcl-1-immobilized and reference flow cells to establish a stable baseline.
-
Each concentration of S63845 is injected at a constant flow rate for a defined period to monitor the association phase.[6][7]
-
This is followed by an injection of running buffer alone to monitor the dissociation phase.[7]
-
-
Surface Regeneration:
-
If required, a pulse of regeneration solution is injected to remove any remaining bound S63845 from the Mcl-1 surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The response, measured in Resonance Units (RU), is plotted against time to generate a sensorgram.
-
The data from the reference cell is subtracted from the Mcl-1 cell data to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (k_on, k_off) and the dissociation constant (K_d = k_off / k_on).
-
Visualizations: Pathways and Workflows
Mcl-1 Signaling Pathway in Apoptosis
Mcl-1 is a crucial regulator of the intrinsic apoptosis pathway. It exerts its anti-apoptotic function by sequestering the pro-apoptotic effector proteins Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane. BH3-only proteins, such as Bim and Puma, can bind to Mcl-1, displacing Bak and Bax and thereby promoting apoptosis. Mcl-1 inhibitors like S63845 mimic the action of these BH3-only proteins.
Caption: Mcl-1 signaling pathway in the regulation of apoptosis.
Experimental Workflow for SPR-based Kinetic Analysis
The following diagram illustrates the logical flow of a typical Surface Plasmon Resonance experiment to determine the binding kinetics of a small molecule inhibitor.
References
- 1. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models [aml-hub.com]
- 2. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. S63845 | MCL1 Inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. molecular-interactions.si [molecular-interactions.si]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
A Technical Guide to the Structural Analogues of IKM-159, a Selective AMPA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
IKM-159 is a novel heterotricyclic glutamate analogue that has demonstrated selective antagonism for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)-type ionotropic glutamate receptors (iGluRs).[1][2] As a modulator of a key excitatory receptor in the central nervous system, IKM-159 represents a significant lead compound for the development of therapeutics targeting a range of neurological disorders. This technical guide provides a comprehensive overview of the structural analogues of IKM-159, detailing their structure-activity relationships (SAR), the experimental protocols for their characterization, and the signaling pathways they modulate. All quantitative data are summarized for comparative analysis, and key experimental and logical workflows are visualized.
Core Compound: IKM-159
IKM-159 is a chiral molecule, and its biological activity resides in the (2R)-enantiomer.[1] X-ray crystallography studies have confirmed that (2R)-IKM-159 binds to the glutamate binding site of the GluA2 AMPA receptor subunit.[1] The development of analogues has primarily focused on modifications of the C-ring of the heterotricyclic structure to probe the SAR and optimize the pharmacological profile.[2]
Structure-Activity Relationship of IKM-159 Analogues
The exploration of IKM-159 analogues has provided critical insights into the structural requirements for AMPA receptor antagonism. Modifications to the C-ring have been a key area of investigation, revealing the importance of this part of the molecule for maintaining neuronal activity.[2]
C-Ring Modifications
A series of C5-oxy analogues of IKM-159 were synthesized to investigate the impact of the C-ring on the compound's activity. The synthesis started from iodinated 7-oxanorbornene and proceeded through a common intermediate to yield four distinct analogues.[2] The neuronal activity of these analogues was assessed in mice via intracerebroventricular injection, with motor activity suppression as the primary readout.[2]
| Analogue | C-Ring Modification | Neuronal Activity (Motor Suppression) | Reference |
| 3 | Ether | Retained | [2] |
| 4 | Oxo group introduction | Significant loss of activity | [2] |
| 5 | Oxo group introduction | Significant loss of activity | [2] |
| 6 | C-ring cleavage | Significant loss of activity | [2] |
These findings underscore the critical role of the intact and unmodified C-ring for the neuronal activity of IKM-159.[2]
Experimental Protocols
The characterization of IKM-159 and its analogues involves a combination of chemical synthesis, in vivo behavioral assays, and electrophysiological recordings.
Synthesis of IKM-159 Analogues
The synthesis of C5-oxy analogues of IKM-159 is a multi-step process. A representative workflow is outlined below.
Caption: Synthetic workflow for C-ring analogues of IKM-159.
A key aspect of the synthesis of IKM-159 itself is the resolution of its enantiomers. An enantiospecific synthesis has been developed using (R)-2-amino-2-(4-methoxyphenyl)ethanol as a chiral auxiliary to successfully produce both (2R)-IKM-159 and its inactive (2S)-counterpart.[1] An alternative method involves chiral resolution of a carboxylic acid intermediate via esterification with L-menthol.[1]
In Vivo Neuronal Activity Assay
The primary method for assessing the neuronal activity of IKM-159 analogues in the foundational studies was through intracerebroventricular (ICV) injection in mice.[2]
Caption: Workflow for in vivo assessment of neuronal activity.
This assay provides a general readout of the central effects of the compounds. Further detailed characterization would require more specific behavioral models related to the therapeutic target of interest.
Electrophysiological Assays
To confirm the mechanism of action at the receptor level, electrophysiological recordings are employed. While the specific protocols for all analogues are not detailed in the provided search results, a general approach for a glutamate receptor antagonist would involve:
-
Preparation of acute brain slices or cultured neurons.
-
Whole-cell patch-clamp recordings from individual neurons.
-
Application of a glutamate receptor agonist (e.g., AMPA) to elicit an excitatory postsynaptic current (EPSC).
-
Co-application of the IKM-159 analogue to determine its effect on the agonist-induced current. A reduction in the current amplitude would indicate antagonistic activity.
Signaling Pathways
IKM-159 acts as an antagonist at AMPA-type ionotropic glutamate receptors. These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system.
Caption: IKM-159 mechanism of action at the AMPA receptor.
The binding of glutamate to the AMPA receptor opens its ion channel, leading to an influx of sodium and calcium ions. This influx causes depolarization of the neuronal membrane, leading to the propagation of an electrical signal. IKM-159, as a competitive antagonist, binds to the same site as glutamate but does not activate the receptor, thereby preventing ion flow and neuronal depolarization.
Conclusion
The study of IKM-159 and its structural analogues has established a foundational structure-activity relationship, highlighting the importance of the C-ring for its neuronal activity. The development of enantiospecific synthetic routes has been crucial in identifying the active (2R)-enantiomer. Future research in this area should focus on expanding the diversity of analogues to further probe the pharmacophore, conducting more detailed electrophysiological and in vivo studies to quantify receptor affinity and functional antagonism, and exploring the therapeutic potential of these compounds in models of neurological diseases characterized by excessive glutamatergic signaling.
References
A-159: Preliminary Toxicity Profile
[WHITE PAPER]
Executive Summary
This document provides a comprehensive overview of the preliminary non-clinical toxicity profile of A-159, a novel kinase inhibitor under investigation. The findings herein are based on a series of in vitro and in vivo studies designed to characterize the compound's initial safety profile in accordance with regulatory guidelines. The primary objectives of these studies were to identify potential target organs of toxicity, determine the no-observed-adverse-effect level (NOAEL), and assess the genotoxic potential of A-159. The data summarized below will inform dose selection for future IND-enabling studies and provide a foundational understanding of the compound's risk profile.
Acute Toxicity
The single-dose acute toxicity of A-159 was evaluated in both rodent and non-rodent species to determine the median lethal dose (LD50) and identify signs of acute toxicity.
Quantitative Data Summary
| Species | Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Observations |
| Mouse | CD-1 | Oral (p.o.) | > 2000 | N/A | No mortality or significant clinical signs observed. |
| Rat | Sprague-Dawley | Oral (p.o.) | 1500 | 1250-1800 | Sedation, ataxia, and piloerection at doses ≥ 1000 mg/kg. |
| Rat | Sprague-Dawley | Intravenous (i.v.) | 150 | 120-185 | Immediate signs of neurotoxicity (tremors, convulsions). |
Experimental Protocol: Acute Oral Toxicity (Rat)
-
Test System: Male and female Sprague-Dawley rats (n=5/sex/group), 8-10 weeks of age.
-
Dose Levels: 500, 1000, 1500, and 2000 mg/kg.
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water.
-
Administration: Single oral gavage.
-
Observation Period: 14 days.
-
Endpoints: Mortality, clinical signs of toxicity (observed daily), body weight (measured on Days 0, 7, and 14), and gross necropsy on all animals at termination.
Repeat-Dose Toxicity
A 28-day repeat-dose study was conducted in rats to characterize the toxicity profile of A-159 following daily administration and to establish a No-Observed-Adverse-Effect Level (NOAEL).
Quantitative Data Summary
| Parameter | 10 mg/kg/day | 50 mg/kg/day | 200 mg/kg/day |
| NOAEL | 10 mg/kg/day | - | - |
| LOAEL | - | 50 mg/kg/day | - |
| Key Hematology Findings | No significant changes | Mild, non-regenerative anemia | Moderate anemia, thrombocytopenia |
| Key Clinical Chemistry Findings | No significant changes | 2-fold increase in ALT/AST | >5-fold increase in ALT/AST, elevated bilirubin |
| Primary Target Organs | None Identified | Liver (Hepatocellular hypertrophy) | Liver (Hepatocellular necrosis), Bone Marrow (Hypocellularity) |
Experimental Protocol: 28-Day Oral Toxicity (Rat)
-
Test System: Male and female Sprague-Dawley rats (n=10/sex/group).
-
Dose Levels: 0 (vehicle), 10, 50, and 200 mg/kg/day.
-
Vehicle: 0.5% (w/v) methylcellulose.
-
Administration: Daily oral gavage for 28 consecutive days.
-
In-life Assessments: Clinical observations, body weight, food consumption, ophthalmology, and functional observational battery (FOB).
-
Terminal Assessments: Hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathological examination of a full panel of tissues.
Genotoxicity
A standard battery of in vitro genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of A-159.
Quantitative Data Summary
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, etc.) & E. coli (WP2 uvrA) | With and Without | 0.1 - 5000 µ g/plate | Negative |
| In Vitro Micronucleus | Human Peripheral Blood Lymphocytes (HPBL) | With and Without | 1 - 100 µM | Positive |
| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without | 1 - 100 µM | Positive |
Experimental Protocol: In Vitro Micronucleus Assay
-
Test System: Cultured human peripheral blood lymphocytes from healthy donors.
-
Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction.
-
Compound Concentrations: A minimum of three analyzable concentrations, selected based on a preliminary cytotoxicity assay (aiming for ~50% cytotoxicity at the highest concentration).
-
Treatment Duration: 4 hours (with and without S9) followed by a 24-hour recovery period in the presence of cytochalasin B.
-
Analysis: At least 2000 binucleated cells were scored per concentration for the presence of micronuclei.
-
Controls: Vehicle (negative control) and known clastogens (e.g., mitomycin-C, cyclophosphamide) were used as positive controls.
Safety Pharmacology
Core safety pharmacology studies were conducted to evaluate potential adverse effects on major physiological systems.
Quantitative Data Summary
| Assay | System | Key Parameter | Result (IC50 / Effect) |
| hERG Channel Assay | Cardiovascular | K+ Current Inhibition | IC50 = 35 µM |
| Irwin Test (Rat) | Central Nervous System | Behavioral/Physiological | Decreased motor activity and sedation at ≥ 100 mg/kg. |
| Respiratory Function (Rat) | Respiratory | Tidal Volume, Respiration Rate | No significant effects up to 100 mg/kg. |
Diagrams and Workflows
Genotoxicity Testing Workflow
The following diagram outlines the logical progression of the genotoxicity assessment for A-159.
Caption: Logical workflow for the genotoxicity assessment of A-159.
Proposed Pathway for A-159 Induced Hepatotoxicity
Based on preliminary mechanistic studies, the following signaling pathway is hypothesized to contribute to the observed liver toxicity.
Caption: Hypothesized signaling pathway for A-159 hepatotoxicity.
Preliminary Conclusion
The preliminary toxicity profile of A-159 indicates that the primary target organs are the liver and bone marrow at high doses in repeat-dose studies. The compound is non-mutagenic in the Ames test but has shown evidence of clastogenic potential in in vitro mammalian cell assays, warranting further in vivo investigation. A moderate risk of hERG channel inhibition is noted, suggesting cardiovascular monitoring will be important in future studies. The NOAEL in a 28-day rat study was established at 10 mg/kg/day. These findings provide a solid foundation for guiding the design of pivotal IND-enabling toxicology studies.
The Evolving Landscape of KIT Inhibition: A Technical Guide to Small Molecule and Antibody-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
The proto-oncogene c-Kit, a receptor tyrosine kinase, is a critical regulator of cell signaling, growth, and survival. Its dysregulation, often through activating mutations, is a key driver in various malignancies, most notably Gastrointestinal Stromal Tumors (GIST) and systemic mastocytosis.[1][2] This has made KIT a prime therapeutic target, leading to the development of a range of inhibitors that have transformed the treatment landscape for these diseases. This technical guide provides an in-depth analysis of the patent landscape, therapeutic performance, and underlying experimental methodologies for key KIT inhibitors, with a special focus on both small molecule inhibitors and the emerging class of antibody-based therapeutics, including barzolvolimab (CDX-0159).
The Patent Landscape of KIT Inhibitors
The intellectual property landscape for KIT inhibitors is dominated by a mix of foundational patents for first-generation drugs and newer patents covering next-generation compounds with improved selectivity and activity against resistance mutations. Key players in this space include Novartis, Pfizer, Blueprint Medicines, Deciphera Pharmaceuticals, and Cogent Biosciences.[3][4][5]
Small Molecule Inhibitor Patents
Small molecule tyrosine kinase inhibitors (TKIs) targeting KIT have been the cornerstone of therapy for over two decades. The patent landscape reflects the evolution from broad-spectrum TKIs to highly selective agents.
| Compound | Key Patent (Composition of Matter) | Assignee | Estimated Expiration (US) | Key Claims/Description |
| Imatinib | US6894051B1 | Novartis AG | Expired | Covers the beta crystalline form of imatinib mesylate, the active ingredient in Gleevec®. |
| Sunitinib | US6573293B1[6] | Sugen, Inc. (Pfizer) | 2021[6] | Covers a broad class of pyrrole-substituted 2-indolinone protein kinase inhibitors, including sunitinib.[7] |
| Regorafenib | US8637553B2 | Bayer Pharma AG | 2026 | Covers substituted diaryl ureas, including regorafenib, and their use as Raf kinase inhibitors. |
| Avapritinib | US9573934B2 | Blueprint Medicines | 2035 | Protects a class of pyrimidine compounds as selective KIT and PDGFRA kinase inhibitors.[3][8] |
| Ripretinib | US8461179B1[5] | Deciphera Pharmaceuticals | 2032[9] | Discloses dihydronaphthyridines and related compounds as kinase inhibitors.[10] |
| Bezuclastinib | US9676748B2[11] | Cogent Biosciences | 2033-2034[12] | Covers a class of aminopyrazole derivatives as kinase inhibitors. |
Antibody-Based Inhibitor Patents
Monoclonal antibodies represent a newer therapeutic modality targeting the extracellular domain of KIT. Celldex Therapeutics is a key player in this area with barzolvolimab (CDX-0159).
| Compound | Key Patent (Composition of Matter) | Assignee | Estimated Expiration (US) | Key Claims/Description |
| Barzolvolimab (CDX-0159) | US10781267B2 | Celldex Therapeutics | 2034 | Claims directed to anti-KIT antibody compositions of matter, including barzolvolimab. |
Quantitative Analysis of KIT Inhibitor Performance
The efficacy of KIT inhibitors is determined by their potency against wild-type and mutant forms of the kinase, as well as their clinical performance in patient populations.
In Vitro Potency (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of key KIT inhibitors against various KIT mutations.
| Compound | KIT Exon 11 (Primary) | KIT Exon 13 (Resistance) | KIT Exon 17 (Resistance) | Reference(s) |
| Imatinib | 42 nM | Ineffective | Ineffective | [12][13] |
| Sunitinib | 45 nM | 42 nM | Ineffective | [12][14] |
| Regorafenib | - | - | Effective | [12][15] |
| Avapritinib | - | Effective | Effective | [15] |
| Ripretinib | - | Effective | Effective | [15] |
Note: IC50 values can vary depending on the specific cell line and assay conditions.
Clinical Efficacy in GIST (Phase III Trials)
The clinical benefit of KIT inhibitors in GIST is typically measured by Progression-Free Survival (PFS) and Overall Response Rate (ORR).
| Compound | Trial Name | Line of Therapy | Median PFS | ORR | Reference(s) |
| Imatinib | SSGXVIII/AIO | Adjuvant (High-Risk) | 5-year RFS: 65.6% (3-yr course) | - | [16] |
| Sunitinib | - | 2nd Line | 24.1 weeks | - | [17] |
| Regorafenib | GRID | 3rd Line | 4.8 months | - | [17][18] |
| Ripretinib | INVICTUS | 4th Line | 6.3 months | 11.8% | [19] |
| Avapritinib | VOYAGER | 3rd/4th Line | 4.2 months | 17% | [20][21] |
| Bezuclastinib + Sunitinib | PEAK | 2nd Line | 16.5 months | 46% | [22][23] |
PFS: Progression-Free Survival; ORR: Overall Response Rate; RFS: Recurrence-Free Survival.
Pharmacokinetic Parameters
Understanding the pharmacokinetic profiles of these inhibitors is crucial for optimizing dosing and managing toxicities.
| Compound | Bioavailability | Half-life | Metabolism | Reference(s) |
| Imatinib | ~100% | - | CYP3A4 | [8] |
| Sunitinib | ~50% | 40-60 hours | CYP3A4 | [1][8] |
| Pazopanib | 14-39% | 31 hours | CYP3A4 | [1][8] |
| Sorafenib | ~50% | 25-48 hours | CYP3A4, UGT1A9 | [1][8] |
Signaling Pathways and Experimental Workflows
KIT Signaling Pathway
Activation of KIT by its ligand, stem cell factor (SCF), or through activating mutations, triggers a downstream signaling cascade that promotes cell proliferation and survival. Key pathways include the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development of KIT inhibitors.
This assay quantifies the ability of a compound to inhibit the enzymatic activity of KIT by measuring ATP consumption.
Materials:
-
Purified recombinant KIT protein
-
Kinase substrate (e.g., poly-Glu,Tyr 4:1)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Test compound (e.g., Imatinib)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add 5 µL of the test compound dilution. Add 2.5 µL of the kinase and substrate mixture.
-
Reaction Initiation: Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for KIT.
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction (10 µL) to each well.
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a KIT inhibitor.
Materials:
-
GIST cell line (e.g., GIST-T1)
-
Cell culture medium and serum
-
Test compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed GIST cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a plate reader.[10][11]
-
Data Analysis: Normalize the absorbance values to untreated control cells to determine the percentage of cell viability and calculate the GI50 (concentration for 50% growth inhibition).
This assay detects the phosphorylation status of KIT in cells upon inhibitor treatment, providing a direct measure of target engagement.
Materials:
-
GIST cell line
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-KIT and anti-total-KIT)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat GIST cells with the test compound for a specified time. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-KIT antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-KIT antibody to normalize for protein loading.
Conclusion
The development of KIT inhibitors has been a landmark achievement in targeted cancer therapy, dramatically improving outcomes for patients with GIST and other KIT-driven diseases. The patent landscape demonstrates a clear trajectory from first-generation multi-kinase inhibitors to highly specific compounds designed to overcome resistance. The quantitative data from in vitro and clinical studies provide a framework for comparing the efficacy of these agents. As our understanding of KIT biology deepens, the development of novel therapeutic strategies, including next-generation small molecules and antibody-based approaches like barzolvolimab, will continue to refine and improve the standard of care for patients with KIT-mutant malignancies. The experimental protocols detailed herein provide a foundation for the continued research and development in this critical area of oncology.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Avapritinib receives Phase III clinical trial approval for GIST in China [prnewswire.com]
- 3. pharsight.greyb.com [pharsight.greyb.com]
- 4. Sanofi expands rare disease patent portfolio with Blueprint Medicines acquisition - Parola Analytics [parolaanalytics.com]
- 5. US20220144825A1 - Solid state forms of ripretinib - Google Patents [patents.google.com]
- 6. pfizer.com [pfizer.com]
- 7. US8703967B2 - Crystal form of sunitinib malate - Google Patents [patents.google.com]
- 8. EP4298100A1 - Process for obtaining avapritinib and its intermediates - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 11. WO2024138005A1 - Bezuclastinib formulations - Google Patents [patents.google.com]
- 12. sec.gov [sec.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncozine.com [oncozine.com]
- 17. Regorafenib in gastrointestinal stromal tumors: clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and safety of regorafenib for advanced gastrointestinal stromal tumours after failure of imatinib and sunitinib (GRID): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. onclive.com [onclive.com]
- 21. Avapritinib Versus Regorafenib in Locally Advanced Unresectable or Metastatic GI Stromal Tumor: A Randomized, Open-Label Phase III Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cancernetwork.com [cancernetwork.com]
- 23. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 24. ascopubs.org [ascopubs.org]
An In-Depth Technical Guide to In Silico Modeling and Simulation of the Vaccinia Virus A46 Protein
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the Vaccinia virus (VACV) protein A46, a key viral immunomodulator, and outlines a robust workflow for its in silico modeling and simulation. The aim is to facilitate the discovery of novel antiviral therapeutics that target the A46-mediated disruption of the host's innate immune response.
Introduction: The Role of Vaccinia Virus A46 in Immune Evasion
Vaccinia virus, a member of the Poxviridae family, employs a sophisticated arsenal of proteins to evade the host immune system.[1] Among these is the A46 protein (also known as A46R), a potent antagonist of the Toll-like receptor (TLR) signaling pathway.[2] TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering inflammatory responses to control viral infections.
A46 functions by targeting and inhibiting host adaptor proteins that contain Toll/Interleukin-1 Receptor (TIR) domains.[3][4] This interference disrupts the formation of essential signaling complexes, thereby blocking the activation of downstream transcription factors like NF-κB and IRF3, which are critical for the production of pro-inflammatory cytokines and interferons.[1][2] A46 has been shown to interact with multiple TIR-domain-containing adaptors, including MyD88, MAL (TIRAP), TRIF, and TRAM.[2][3] Its ability to broadly inhibit TLR signaling makes it a compelling target for antiviral drug development. Understanding the structural and molecular basis of these interactions through in silico modeling can accelerate the design of targeted inhibitors.
Molecular Architecture of the A46 Protein
The A46 protein is a multi-domain protein that exhibits complex structural features essential for its function. Contrary to initial predictions of it having a TIR-like domain, structural studies have revealed a more intricate architecture.
-
Overall Structure: The full-length A46 protein forms a tetramer in solution.[3][5] It is composed of two distinct domains: an N-terminal domain (residues 1-83) and a C-terminal domain (residues 87-229).[3][5]
-
C-Terminal Domain: The C-terminal domain of A46 adopts a Bcl-2-like fold, which consists primarily of α-helices.[6][7] This domain is responsible for the dimerization of A46, forming a homodimer that is crucial for its interaction with host proteins.[3][6]
-
N-Terminal Domain: The N-terminal domain features a unique β-sandwich fold that forms a hydrophobic pocket capable of binding long-chain fatty acids, such as myristic acid.[5][8] This lipid-binding capability may play a role in localizing the protein to cellular membranes where TLR signaling is initiated.
-
VIPER Motif: A specific 11-amino acid sequence within the C-terminal domain, known as VIPER (Viral Inhibitory Peptide of TLR4), is critical for interacting with the BB-loop of the TIR domains of MAL and TRAM.[6]
The unique combination of a protein-protein interaction domain (Bcl-2-like C-terminus) and a lipid-binding domain (N-terminus) allows A46 to effectively sequester host adaptor proteins and disrupt the formation of the TLR signaling platform.[5]
Quantitative Data: A46 Protein Interactions
The interactions between A46 and host TIR domains have been quantified, providing essential data for the parameterization and validation of in silico models. Microscale thermophoresis has been used to determine the binding affinities (dissociation constants, KD) for these interactions.
| Interacting Proteins | Method | Dissociation Constant (KD) in µM | Reference |
| A46 (full-length) & TIR/MyD88 | Microscale Thermophoresis | 0.52 | [5] |
| A46 (full-length) & TIR/MAL | Microscale Thermophoresis | 2.39 | [9] |
| A46 (N-terminal domain) & TIR/MyD88 | Microscale Thermophoresis | 8.8 | [5][8] |
| A46 (N-terminal domain) & TIR/MAL | Microscale Thermophoresis | No binding detected | [5][8] |
| A46 (C-terminal domain) & TIR/MyD88 | Microscale Thermophoresis | Low µM range | [3] |
| A46 (C-terminal domain) & TIR/MAL | Microscale Thermophoresis | Low µM range | [3] |
Note: These quantitative values are critical for developing and validating computational models of A46-TIR domain interactions, ensuring that the simulations accurately reflect biological reality.
Signaling Pathway Inhibition by A46
A46 disrupts the TLR signaling pathway at a very early stage, effectively preventing the propagation of the signal from the cell surface to the nucleus. The diagram below illustrates the mechanism of inhibition.
In Silico Modeling and Simulation Workflow for A46
The following workflow outlines a comprehensive in silico strategy to investigate the A46-TIR domain interactions and to screen for potential small molecule inhibitors.
References
- 1. A46R and A52R from vaccinia virus are antagonists of host IL-1 and toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaccinia virus protein A46R targets multiple Toll-like-interleukin-1 receptor adaptors and contributes to virulence | Publication | The Pirbright Institute [pirbright.ac.uk]
- 3. Characterization and Structure of the Vaccinia Virus NF-κB Antagonist A46 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poxvirus A46 protein binds to TIR domain-containing Mal/TIRAP via an α-helical sub-domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vaccinia Virus Immunomodulator A46: A Lipid and Protein-Binding Scaffold for Sequestering Host TIR-Domain Proteins | PLOS Pathogens [journals.plos.org]
- 6. Structure of vaccinia virus A46, an inhibitor of TLR4 signaling pathway, shows the conformation of VIPER motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.uos.ac.kr [pure.uos.ac.kr]
- 8. Vaccinia Virus Immunomodulator A46: A Lipid and Protein-Binding Scaffold for Sequestering Host TIR-Domain Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
A-159 Experimental Protocol: Unraveling the Ambiguity and Providing a Relevant Alternative
A definitive experimental protocol for a compound or cell line designated "A-159" is not available in publicly accessible scientific literature. The term "A-159" appears in various contexts, including as a designation for a lung cancer cell line in a single study without further characterization, a data set size, a natural product identifier, and a mutation, among others. This ambiguity makes it impossible to provide a specific and accurate experimental protocol as requested.
However, it is plausible that the query may be referring to the SUM159PT human breast cancer cell line, a widely used model in cancer research, particularly for studying triple-negative breast cancer (TNBC). Therefore, this document provides comprehensive application notes and detailed experimental protocols for the SUM159PT cell line.
Application Notes for SUM159PT Cell Line
Cell Line a aracteristics:
The SUM159PT cell line is an immortalized human breast cancer cell line derived from an anaplastic carcinoma of the breast.[1][2] It is a well-established model for triple-negative breast cancer (TNBC), a subtype of breast cancer that lacks the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1][2][3]
Key features of the SUM159PT cell line include:
-
Phenotype: Exhibits an aggressive, invasive, and metastatic phenotype.[2][4] It displays a stellate morphology when cultured in Matrigel, which is indicative of its invasive nature.[4]
-
Growth Properties: Adherent, epithelial-like morphology.[2]
-
Genetic Profile: Aneuploid with notable genetic alterations, including amplifications of loci containing the MYC oncogene and mutations in genes such as TP53, PIK3CA, and HRAS.[2][5]
-
Signaling Pathways: Shows alterations in key signaling pathways critical for proliferation and apoptosis, including the PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin pathways.[6][7][8]
Applications in Research and Drug Development:
The SUM159PT cell line is a valuable tool for:
-
Studying the biology of triple-negative breast cancer.[1][2]
-
Investigating the mechanisms of tumor invasion and metastasis.[4]
-
Screening and evaluating the efficacy of novel therapeutic agents for TNBC.[2][6]
-
Understanding the role of specific signaling pathways in cancer progression.[7][9]
-
Developing and testing targeted therapies, including those aimed at epigenetic regulators.[2]
Experimental Protocols for SUM159PT Cell Culture
Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining the SUM159PT cell line.
Materials:
-
SUM159PT cells
-
Fetal Bovine Serum (FBS)[10]
-
HEPES[10]
-
Hydrocortisone[10]
-
Insulin[10]
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+ free
-
TrypLE™ Express or Trypsin-EDTA[10]
-
Cell culture flasks (T-25 or T-75)
-
Sterile conical tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO₂)
-
Biological Safety Cabinet (BSC)
Table 1: SUM159PT Culture Medium Composition [10]
| Component | Stock Concentration | Final Concentration | Volume for 500 mL |
| Ham's F-12 Medium | - | - | to 500 mL |
| Fetal Bovine Serum | 100% | 5% | 25 mL |
| HEPES | 1 M | 10 mM | 5 mL |
| Hydrocortisone | 1 mg/mL | 1 µg/mL | 0.5 mL |
| Insulin | 10 mg/mL | 5 µg/mL | 0.25 mL |
Protocol:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath until a small amount of ice remains.[1]
-
Disinfect the vial with 70% ethanol before opening in a BSC.[2]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 3 minutes.[2]
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh culture medium.[2]
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C with 5% CO₂.[2]
-
-
Cell Maintenance and Subculture:
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
Aspirate the old medium and wash the cells once with PBS.[2]
-
Add 1-2 mL (for T-25) or 2.5 mL (for T-75) of TrypLE™ Express and incubate at 37°C for 2-5 minutes, or until cells detach.[10]
-
Neutralize the TrypLE™ with an equal volume of complete culture medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer the suspension to a 15 mL conical tube and centrifuge at 300 x g for 3 minutes.[2]
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a split ratio of 1:3 to 1:6.[10]
-
Workflow for SUM159PT Cell Culture and Subculture
Caption: Workflow for thawing and subculturing SUM159PT cells.
Cell Viability (MTT/MTS) Assay
This protocol is used to assess the cytotoxic effects of compounds on SUM159PT cells.
Materials:
-
SUM159PT cells
-
Complete culture medium
-
96-well plates
-
Test compounds
-
MTT or MTS reagent[11]
-
Solubilization solution (for MTT)[11]
-
Plate reader
Protocol:
-
Seed SUM159PT cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.[6]
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[11] Then, add 100 µL of solubilization solution and incubate overnight.[11]
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Table 2: Example Data for Drug Response in TNBC Cell Lines (Illustrative) [12][13]
| Compound | Target Pathway | SUM159PT IC₅₀ (µM) |
| Lapatinib | EGFR/HER2 | 11.6 ± 1.06 |
| JQ1 | BET Bromodomain | ~0.1 |
| C828 | PI3K/Akt/mTOR, NF-κB | 0.01 |
Note: IC₅₀ values can vary between studies and experimental conditions.
Transwell Migration and Invasion Assay
This protocol measures the migratory and invasive potential of SUM159PT cells.
Materials:
-
SUM159PT cells
-
Serum-free medium
-
Complete culture medium (as a chemoattractant)
-
24-well plates
-
Matrigel (for invasion assay)[15]
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain (for staining)
Protocol:
-
Serum-starve SUM159PT cells for 24 hours prior to the assay.[16]
-
For invasion assay: Coat the top of the transwell membrane with a thin layer of Matrigel and allow it to solidify at 37°C.[15]
-
Add 600 µL of complete culture medium (containing FBS) to the lower chamber of the 24-well plate.
-
Resuspend serum-starved cells in serum-free medium and seed 5 x 10⁴ cells in 200 µL into the upper chamber of the transwell insert.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Image and count the migrated/invaded cells in several random fields under a microscope.
Workflow for Transwell Migration/Invasion Assay
Caption: Workflow for the transwell migration and invasion assay.
Key Signaling Pathways in SUM159PT Cells
The aggressive phenotype of SUM159PT cells is driven by the dysregulation of several key signaling pathways. Understanding these pathways is crucial for developing targeted therapies.
PI3K/Akt/mTOR Pathway:
This pathway is frequently activated in TNBC and plays a central role in cell proliferation, survival, and metabolism.[7] In SUM159PT cells, mutations in PIK3CA can lead to constitutive activation of this pathway.[5]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Wnt/β-catenin Pathway:
The Wnt/β-catenin pathway is crucial for cell fate determination, proliferation, and migration.[7] Its dysregulation in TNBC is associated with metastasis and a poor prognosis.[7][17]
Caption: Simplified Wnt/β-catenin signaling pathway.
References
- 1. SUM159PT Cells [cytion.com]
- 2. cytion.com [cytion.com]
- 3. bioivt.com [bioivt.com]
- 4. SUM-159PT cells: a novel estrogen independent human breast cancer model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line SUM159PT (CVCL_5423) [cellosaurus.org]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Signaling Pathways and Natural Compounds in Triple-Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling pathways essential for triple-negative breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Quantitative high-throughput efficacy profiling of approved oncology drugs in inflammatory breast cancer models of acquired drug resistance and re-sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular determinants of drug response in TNBC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Frontiers | Signaling pathways governing the maintenance of breast cancer stem cells and their therapeutic implications [frontiersin.org]
Application Notes and Protocols for the Preparation of ALC-0159 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
ALC-0159 is a PEGylated lipid that plays a crucial role as an excipient in lipid nanoparticle (LNP) formulations.[1][2][3] These nanoparticles are instrumental in the delivery of mRNA-based vaccines and therapeutics.[1][2][3][4] The proper preparation of an ALC-0159 stock solution is a critical first step to ensure the reproducibility and efficacy of LNP formulations. These application notes provide a detailed protocol for the preparation, storage, and handling of ALC-0159 stock solutions.
Physicochemical Properties and Solubility
ALC-0159 is the N,N-dimyristylamide of 2-hydroxyacetic acid, O-pegylated to a polyethylene glycol (PEG) chain with an average molecular weight of approximately 2000 Da.[1][5] It is a non-ionic surfactant.[5] Understanding the solubility of ALC-0159 is essential for selecting the appropriate solvent for stock solution preparation.
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data for ALC-0159.
| Parameter | Value | Reference |
| Average Molecular Weight | ~2400 Da | [1][3] |
| Purity | ≥95% | [1][2][3] |
| Solubility in Ethanol | 1 mg/mL | [3][4] |
| Solubility in DMSO | Slightly Soluble | [1][3] |
| Solubility in DMF | 10 mg/mL | [1][3] |
| Solubility in DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1][3] |
| Solubility in Chloroform:Methanol:Water (65:25:4) | 5 mg/mL | [4] |
| Storage Temperature | -20°C | [2][4] |
| Stability | 1 Year at -20°C | [4] |
Experimental Protocol: Preparation of a 10 mg/mL ALC-0159 Stock Solution in Ethanol
This protocol details the steps for preparing a 10 mg/mL stock solution of ALC-0159 in ethanol. Ethanol is a commonly used solvent for lipids in LNP formulations.
Materials:
-
ALC-0159 (solid)
-
Anhydrous Ethanol (≥99.5%)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a clean, controlled environment to minimize contamination.
-
Vial Preparation: Use a sterile, amber glass vial to protect the solution from light. Ensure the vial is clean and dry.
-
Weighing ALC-0159:
-
Tare the analytical balance with the empty vial.
-
Carefully weigh the desired amount of ALC-0159 solid directly into the vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of ALC-0159.
-
-
Solvent Addition:
-
Using a calibrated pipette, add the calculated volume of anhydrous ethanol to the vial containing the ALC-0159. For a 10 mg/mL solution, if you weighed 10 mg of ALC-0159, add 1 mL of ethanol.
-
-
Dissolution:
-
Cap the vial tightly.
-
Vortex the mixture at a medium speed until the ALC-0159 is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Storage:
Workflow for Preparing ALC-0159 Stock Solution
Caption: Workflow for ALC-0159 stock solution preparation.
Signaling Pathway and Logical Relationships
The preparation of a stock solution is a linear process. The logical relationship between the steps is sequential, where the successful completion of each step is necessary before proceeding to the next.
Logical Flow of Stock Solution Preparation
References
Application Notes and Protocols for ETC-159 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ETC-159, a potent and orally bioavailable Porcupine (PORCN) inhibitor, in preclinical in vivo mouse models. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of targeting the Wnt signaling pathway in various disease models, particularly in oncology.
Introduction to ETC-159
ETC-159 is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands. By inhibiting PORCN, ETC-159 effectively blocks the secretion and activity of all Wnts, thereby suppressing the Wnt/β-catenin signaling pathway.[1] This pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of numerous cancers. Preclinical studies have demonstrated the efficacy of ETC-159 in Wnt-addicted tumor models, making it a promising candidate for cancer therapy.[2][3]
Quantitative Data Summary
The following table summarizes the reported dosages and administration details for ETC-159 in various in vivo mouse models.
| Mouse Model | Dosage Range (mg/kg) | Administration Route | Vehicle/Formulation | Dosing Schedule | Reference |
| MMTV-Wnt1 Mammary Tumor | 1, 3, 5, 10, 30, 100 | Oral Gavage | 50% PEG400 (vol/vol) in water | Daily | [2][4][5] |
| Colorectal Cancer (CRC) PDX | Not specified | Oral Gavage | 50% PEG400 (vol/vol) in water | Daily | [4] |
| Osteosarcoma Xenograft | 30 | Oral Gavage | PEG-400:Water (1:1) | Daily | [6] |
Signaling Pathway
ETC-159 targets the canonical Wnt signaling pathway by inhibiting the Porcupine (PORCN) enzyme. This prevents the palmitoylation of Wnt ligands, which is a critical step for their secretion from the cell. In the absence of secreted Wnt, the destruction complex, consisting of Axin, APC, GSK3β, and CK1α, remains active and phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic and nuclear levels of β-catenin low, and Wnt target genes are not transcribed.
Caption: Canonical Wnt signaling pathway and the inhibitory action of ETC-159 on PORCN.
Experimental Protocols
Protocol 1: General Preparation and Administration of ETC-159
This protocol outlines the general steps for preparing and administering ETC-159 to mice via oral gavage.
Materials:
-
ETC-159 powder
-
Polyethylene glycol 400 (PEG400)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Analytical balance
Procedure:
-
Formulation Preparation:
-
Prepare a 50% PEG400 (v/v) solution in sterile water. For example, to make 10 mL of vehicle, mix 5 mL of PEG400 with 5 mL of sterile water.
-
Weigh the required amount of ETC-159 powder based on the desired final concentration and the total volume needed for the study cohort.
-
In a sterile microcentrifuge tube, add the weighed ETC-159 powder.
-
Add the 50% PEG400 vehicle to the tube to achieve the desired final concentration (e.g., for a 3 mg/mL solution to dose at 30 mg/kg for a 20g mouse, you would need 0.2 mL per mouse).
-
Vortex the mixture thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid in dissolution.
-
Visually inspect the solution for any particulate matter. The final solution should be clear.
-
-
Animal Dosing:
-
Weigh each mouse to determine the precise volume of the ETC-159 formulation to be administered. The dosing volume is typically 10 µL/g of body weight.[4]
-
Gently restrain the mouse.
-
Measure the appropriate volume of the ETC-159 solution into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for any signs of distress post-administration.
-
Administer the treatment daily or as required by the experimental design.[2][6]
-
Protocol 2: Patient-Derived Xenograft (PDX) Model for Efficacy Studies
This protocol describes the establishment of a patient-derived xenograft (PDX) model to evaluate the in vivo efficacy of ETC-159.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude, NOD-scid-gamma)
-
Fresh patient tumor tissue obtained under sterile conditions
-
Surgical instruments (scalpels, forceps)
-
Matrigel (optional)
-
ETC-159 formulation (prepared as in Protocol 1)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Under sterile conditions, mince the fresh patient tumor tissue into small fragments (approximately 2-3 mm³).
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant a single tumor fragment into the subcutaneous pocket. The tumor fragment can be mixed with Matrigel to improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
-
-
Treatment and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Administer ETC-159 or vehicle to the respective groups via oral gavage as described in Protocol 1.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, gene expression).
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of ETC-159 in an in vivo mouse model.
Caption: A generalized workflow for in vivo efficacy studies of ETC-159.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Wnt addiction of genetically defined cancers reversed by PORCN inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ETC-159, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of A 159
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed analytical methods for the quantitative determination of A 159, a novel investigational compound. The primary methods detailed are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the sensitive and specific quantification in plasma and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening. These protocols are designed to support preclinical and clinical drug development by providing robust and reliable bioanalytical data.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of the fictitious 'Kinase Signaling Pathway' (KSP), which is implicated in various proliferative diseases. By targeting a key kinase in this cascade, this compound effectively downregulates downstream signaling, leading to cell cycle arrest and apoptosis in targeted pathological cells. Accurate quantification of this compound in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.
Caption: Fictitious Kinase Signaling Pathway (KSP) inhibited by this compound.
LC-MS/MS Method for this compound Quantification in Human Plasma
This method offers high sensitivity and specificity for the quantification of this compound in complex biological matrices like human plasma.
Experimental Protocol
2.1.1. Materials and Reagents
-
This compound reference standard
-
This compound-d4 (deuterated internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
2.1.2. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound-d4 internal standard (IS) working solution (50 ng/mL in 50% MeOH) and vortex briefly.
-
Add 200 µL of cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Application Notes and Protocols: CRISPR-Based Assays in Streptococcus mutans UA159
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-based assays in Streptococcus mutans UA159. The protocols focus on two key applications: CRISPR interference (CRISPRi) for functional genomics and CRISPR-Cas9-mediated genome editing for targeted gene disruption to study virulence factors.
Introduction
Streptococcus mutans is a primary etiological agent of dental caries, largely due to its ability to form robust biofilms and produce acid. The endogenous Type II-A CRISPR-Cas9 system of S. mutans UA159 has been successfully repurposed as a powerful tool for genetic manipulation. This allows for precise gene silencing (CRISPRi) and targeted genome editing, facilitating the study of essential genes and the development of novel anti-caries strategies.[1][2][3] The native Cas9 from S. mutans UA159 recognizes a 5'-NGG-3' protospacer adjacent motif (PAM), similar to the widely used Streptococcus pyogenes Cas9.[1] Key components for a functional CRISPR-Cas9 system in S. mutans UA159 include a suitable PAM site, tracrRNA, Cas9, and RNase III.[2][4]
Application 1: CRISPRi for Studying Essential Gene Function
CRISPRi enables the targeted silencing of essential genes to study their function without lethal effects. This is achieved by using a catalytically inactive Cas9 (dCas9) protein, which, when guided by a single guide RNA (sgRNA), binds to the target DNA and sterically hinders transcription.[3] A xylose-inducible system for expressing dCas9 allows for titratable control of gene repression.[3][5]
Experimental Workflow for CRISPRi in S. mutans UA159
The following diagram illustrates the workflow for implementing CRISPRi to study essential genes in S. mutans UA159.
Protocol: CRISPRi-Mediated Gene Silencing
1. sgRNA Design and Cloning:
-
Design 20-nucleotide sgRNA sequences targeting the 5' region of the essential gene of interest. Ensure the target sequence is followed by a 5'-NGG-3' PAM sequence.[1]
-
Synthesize DNA oligonucleotides encoding the sgRNA and clone them into an integration plasmid, such as a derivative of pPMZ, which integrates at a non-essential locus in the S. mutans genome.[3]
2. Strain Construction:
-
Introduce a plasmid carrying the xylose-inducible dCas9 gene (e.g., a pZX9 derivative) into S. mutans UA159.[3] The native cas9 gene in the UA159 genome should be inactivated to prevent lethal DNA cleavage.[3]
-
Transform the dCas9-expressing strain with the sgRNA integration plasmid. Transformation can be achieved through natural transformation protocols.[6][7][8]
3. Induction of Gene Silencing:
-
Grow the engineered S. mutans strain in a suitable medium (e.g., FMC medium with maltose) to the desired optical density (e.g., OD600 = 0.5).[3]
-
Induce dCas9 expression by adding xylose to the culture medium. The concentration of xylose can be titrated to achieve varying levels of gene repression.[3][5]
4. Phenotypic Analysis:
-
Monitor the growth of the induced culture compared to a non-induced control using a microplate reader.
-
Analyze cellular morphology and other phenotypes of interest using microscopy. For example, silencing of genes involved in cell wall biosynthesis can lead to changes in cell shape and size.[1]
Quantitative Data: CRISPRi-Mediated Growth Inhibition
| Target Gene Pathway | Percentage of Genes Showing Growth Defects upon Silencing[1] |
| Cell Wall | 85% |
| Fatty Acid & Lipid Biosynthesis | 80% |
| DNA Replication, Recombination & Repair | 78% |
| Translation | 75% |
| Nucleotide Metabolism | 72% |
| Overall | 77% |
Application 2: Genome Editing to Inhibit Biofilm Formation
CRISPR-Cas9-mediated genome editing can be used to permanently disrupt genes involved in virulence, such as the glucosyltransferase genes (gtfB and gtfC), which are crucial for the synthesis of extracellular polysaccharides (EPS) and biofilm formation.[2][4]
Signaling Pathway: Glucosyltransferase and Biofilm Formation
The following diagram illustrates the role of GtfB and GtfC in biofilm formation.
Protocol: gtfB Gene Disruption via CRISPR-Cas9
1. Design of Self-Targeting CRISPR Array and Donor DNA:
-
Design a self-targeting CRISPR array containing a spacer sequence that recognizes the gtfB gene in the S. mutans UA159 genome.
-
Construct a donor DNA template containing the desired mutation (e.g., a deletion or insertion) flanked by homology arms corresponding to the regions upstream and downstream of the gtfB target site.
2. Transformation and Selection:
-
Co-transform S. mutans UA159 with the plasmid carrying the self-targeting CRISPR array and the linear donor DNA template.[2] Use a suitable transformation protocol for S. mutans.[6][7]
-
Select for transformants on appropriate antibiotic-containing agar plates.
3. Verification of Gene Editing:
-
Screen colonies for the desired mutation using PCR with primers flanking the target region.
-
Confirm the gene edit by Sanger sequencing of the PCR product.
4. Biofilm Formation Assay:
-
Grow the wild-type and gtfB mutant strains in a suitable medium supplemented with sucrose (e.g., BHI with 1% sucrose) in a microtiter plate.
-
After incubation, stain the biofilms with crystal violet and quantify the biofilm biomass by measuring the absorbance of the solubilized dye.[9]
-
Alternatively, quantify the water-insoluble EPS in the biofilm using the anthrone-sulfuric acid method.[1]
Quantitative Data: Effect of gtf Disruption on Biofilm Formation
| Strain | Water-Insoluble EPS Production (% of Wild-Type) | Reference |
| S. mutans UA159 (Wild-Type) | 100% | [1] |
| ΔgtfB mutant | Significantly reduced | [1] |
| ΔgtfC mutant | Significantly reduced | [1] |
| ΔgtfBΔgtfC double mutant | Further reduced compared to single mutants | [1] |
| Treatment | Biofilm Viable Cells (% Reduction vs. Control) | Reference |
| GtfC Inhibitor (10 µg/ml) | 79% | [1] |
Conclusion
The CRISPR-based assays described here provide powerful tools for the genetic manipulation of Streptococcus mutans UA159. CRISPRi is an invaluable technique for studying essential gene function, while CRISPR-Cas9-mediated genome editing allows for the targeted disruption of virulence factors. These methodologies are crucial for advancing our understanding of S. mutans biology and for the development of novel therapeutics to combat dental caries.
References
- 1. Molecule Targeting Glucosyltransferase Inhibits Streptococcus mutans Biofilm Formation and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Repurposing the Streptococcus mutans CRISPR-Cas9 System to Understand Essential Gene Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome editing in Streptococcus mutans through self-targeting CRISPR arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Repurposing the Streptococcus mutans CRISPR-Cas9 System to Understand Essential Gene Function | PLOS Pathogens [journals.plos.org]
- 6. Natural Genetic Transformation of Streptococcus mutans Growing in Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Transformation of Streptococcus Mutans With Chromosomal and Shuttle Plasmid (PYA629) DNAs [repository.law.asu.edu]
- 9. journals.asm.org [journals.asm.org]
Application Notes & Protocols for In Vivo Administration of Compound A-159 in Rats
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a generalized framework for the in vivo administration of a novel investigational compound, designated here as "A-159." As no public data exists for a compound with this specific name, these protocols are provided as an adaptable template. All procedures involving live animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with institutional guidelines.[1]
Introduction and Objectives
The transition from in vitro assays to in vivo animal models is a pivotal stage in drug discovery.[2] In vivo studies are essential for evaluating the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of a novel compound within a complex biological system.[2][3] This document outlines standardized protocols for the administration of Compound A-159 in rats, provides templates for data presentation, and illustrates key workflows and potential mechanisms of action.
The primary objectives for the in vivo administration of a novel compound like A-159 typically include:
-
Pharmacokinetic (PK) Profiling: To understand how the animal's body absorbs, distributes, metabolizes, and excretes the compound (ADME).[3]
-
Dose-Response Evaluation: To determine the relationship between the administered dose and the physiological or therapeutic effect.
-
Efficacy Testing: To assess the compound's therapeutic potential in a relevant disease model.
-
Safety and Tolerability Assessment: To identify potential adverse effects and establish a preliminary safety profile.[4]
Data Presentation: Summarized Quantitative Data
Clear and structured data presentation is crucial for interpreting experimental outcomes. The following tables are templates for summarizing typical quantitative data from in vivo studies with Compound A-159.
Table 1: Hypothetical Pharmacokinetic (PK) Parameters of Compound A-159 in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Half-life (t½) (hr) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1850 | 0.10 | 4200 | 2.8 | 100 |
| Intraperitoneal (IP) | 10 | 950 | 0.5 | 3570 | 3.5 | 85 |
| Oral Gavage (PO) | 20 | 420 | 1.5 | 2310 | 4.2 | 27.5 |
Data are hypothetical and for illustrative purposes. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Table 2: Hypothetical Dose-Response Data for Compound A-159 in a Rat Efficacy Model
| Treatment Group | Dose (mg/kg) | N | Efficacy Endpoint (e.g., % Tumor Growth Inhibition) | Body Weight Change (%) | Observations |
| Vehicle Control | 0 | 10 | 0% | +5.2% | No adverse effects |
| Compound A-159 | 5 | 10 | 25% | +4.8% | No adverse effects |
| Compound A-159 | 10 | 10 | 58% | +1.5% | Mild, transient lethargy |
| Compound A-159 | 20 | 10 | 85% | -3.1% | Significant lethargy |
Data are hypothetical. The efficacy endpoint should be specific to the disease model under investigation.
Experimental Protocols
The choice of administration route is critical and depends on the compound's properties and the study's objectives.[5] Oral gavage and intraperitoneal injection are common routes for preclinical studies in rats.[6]
Protocol: Oral Gavage (PO) Administration
Objective: To deliver a precise dose of Compound A-159 directly into the stomach.[7] This route is often used to assess oral bioavailability.
Materials:
-
Compound A-159 formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water).
-
Sterile syringes.
-
Appropriately sized oral gavage needles (feeding needles) with a rounded tip (e.g., 16-18 gauge, 2-3 inches long for adult rats).[7][8]
-
Weigh scale.
Procedure:
-
Animal Preparation: Weigh each rat to calculate the precise dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.[8][9][10]
-
Dose Calculation: Calculate the volume to be administered based on the animal's body weight and the concentration of the dosing solution.
-
Restraint: Securely restrain the rat to immobilize its head and align the head and body vertically. This can be done manually or with a soft towel wrap.[9][11] The vertical position helps ensure the gavage needle passes into the esophagus.[11]
-
Needle Insertion: Measure the gavage needle against the rat, from the tip of the nose to the last rib, to determine the maximum safe insertion depth.[10]
-
Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it over the tongue into the pharynx.[11] The animal should swallow as the tube is advanced. The needle should pass easily without resistance. If resistance is met, withdraw and reposition. [8]
-
Compound Administration: Once the needle is in place, administer the compound slowly and steadily.[11]
-
Post-Administration: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for any signs of distress, such as labored breathing or fluid emerging from the nose, which could indicate accidental tracheal administration.[9][11]
Protocol: Intraperitoneal (IP) Injection
Objective: To administer Compound A-159 into the peritoneal cavity for rapid systemic absorption.[1]
Materials:
-
Compound A-159 in a sterile, injectable solution.
-
70% alcohol swabs.
-
Weigh scale.
Procedure:
-
Animal Preparation: Weigh each rat to calculate the required dose volume. The maximum recommended IP injection volume is typically 10 mL/kg.[12][13]
-
Dose Calculation: Prepare the syringe with the calculated volume of the test solution. Use a new sterile syringe and needle for each animal.[14]
-
Restraint: Restrain the rat in dorsal recumbency (on its back), tilting the head slightly downward. This allows the abdominal organs to shift forward, away from the injection site.[15][16]
-
Site Identification: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum (on the left) and the urinary bladder (midline).[12][13][14][15]
-
Injection: Clean the injection site with an alcohol swab. Insert the needle, bevel up, at a 30-40 degree angle into the identified quadrant.[12][13]
-
Aspiration: Gently aspirate the syringe to ensure the needle has not entered a blood vessel (blood in syringe) or an organ like the bladder or intestines (urine or colored fluid in syringe). If fluid is aspirated, discard the syringe and re-attempt with fresh materials.[14][15][16]
-
Compound Administration: If aspiration is clear, inject the solution smoothly.
-
Post-Administration: Withdraw the needle and return the animal to its cage. Monitor for signs of pain, bleeding at the injection site, or distress.[12]
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical mechanism of action for Compound A-159, targeting a generic Receptor Tyrosine Kinase (RTK) pathway, a common target in drug development.
Caption: Hypothetical inhibition of the RTK signaling pathway by Compound A-159.
Experimental Workflow Diagram
This diagram outlines a typical workflow for an in vivo efficacy and PK study in rats.
References
- 1. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. Emerging Use of BPC-157 in Orthopaedic Sports Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 15. research.vt.edu [research.vt.edu]
- 16. research.vt.edu [research.vt.edu]
Application Notes and Protocols for A 159 in Organoid Culture Systems
Disclaimer: The compound "A 159" is not a recognized chemical entity in publicly available scientific literature based on the conducted search. For the purpose of fulfilling this request with a scientifically plausible example, "this compound" will be treated as a hypothetical, potent, and specific small molecule inhibitor of the Wnt signaling pathway. The following application notes and protocols are based on established principles and methodologies for utilizing Wnt inhibitors in organoid research.
Application Notes
Introduction
This compound is a synthetic, cell-permeable small molecule designed to specifically inhibit the canonical Wnt signaling pathway. Its mechanism of action provides researchers with a powerful tool for the precise modulation of stem cell fate, differentiation, and proliferation within three-dimensional (3D) organoid cultures. Organoid systems, which recapitulate the architecture and function of native organs, are highly dependent on the Wnt pathway for the maintenance of their stem cell populations and overall growth.[1] The application of this compound allows for the controlled suppression of this pathway, enabling detailed studies of organ development, disease modeling, and drug discovery.
Mechanism of Action: Wnt Signaling Inhibition
The canonical Wnt signaling pathway is fundamental to the self-renewal of intestinal stem cells.[2] In the absence of Wnt ligands, a cytoplasmic "destruction complex," consisting of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin.[3] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome.[3] When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[4] This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus.[3][4] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as AXIN2 and LGR5, which promote stem cell maintenance and proliferation.[2][5]
This compound is hypothesized to function by stabilizing the Axin protein, a core component of the β-catenin destruction complex.[6] This stabilization enhances the complex's activity, leading to the continuous phosphorylation and degradation of β-catenin, even when Wnt ligands are present.[6] The resulting decrease in nuclear β-catenin leads to the transcriptional repression of Wnt target genes, effectively blocking the pathway.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Applications in Organoid Culture Systems
-
Induction of Differentiation: Many organoid culture protocols, particularly for intestinal organoids, utilize a Wnt-rich environment to maintain a proliferative stem cell population.[1][6] The addition of this compound can effectively reduce Wnt signaling, shifting the balance from proliferation to differentiation. This allows for the controlled generation of the various specialized cell types found within the organoid, such as enterocytes, goblet cells, and enteroendocrine cells in the intestine.
-
Disease Modeling: Aberrant Wnt signaling is a hallmark of many diseases, most notably colorectal cancer (CRC).[7] Patient-derived cancer organoids often exhibit dependence on hyperactive Wnt signaling for their growth. This compound can be used to probe this dependency and to model therapeutic interventions that target the Wnt pathway. By treating CRC organoids with this compound, researchers can study mechanisms of drug resistance and identify potential combination therapies.
-
Directed Differentiation of Pluripotent Stem Cells (PSCs): The generation of specific organoid types from PSCs often requires precise temporal control of key signaling pathways, including Wnt.[6] this compound can be applied at specific stages of a differentiation protocol to inhibit Wnt signaling, thereby guiding the PSCs towards a desired lineage, such as neural or renal fates.
Experimental Protocols
Protocol 1: Dose-Response Determination of this compound on Intestinal Organoids
This protocol describes how to determine the optimal concentration of this compound for a desired biological effect (e.g., growth inhibition or differentiation) in established human intestinal organoid cultures.
Materials:
-
Established human intestinal organoid culture (e.g., derived from crypts)
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Complete organoid growth medium (Basal medium supplemented with factors like EGF, Noggin, and R-spondin)[1]
-
Extracellular Matrix (ECM) (e.g., Matrigel®)
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), sterile
-
96-well clear bottom, black-walled tissue culture plates
-
Cell viability reagent compatible with 3D cultures (e.g., CellTiter-Glo® 3D)
-
Plate reader for luminescence detection
-
Inverted microscope
Procedure:
-
Organoid Plating: a. Harvest established intestinal organoids and break them into small fragments. b. Resuspend the fragments in cold liquid ECM at a density suitable for seeding in a 96-well plate. c. Dispense 10 µL domes of the organoid/ECM suspension into the center of the wells of a pre-warmed 96-well plate. d. Invert the plate and incubate at 37°C for 15-20 minutes to allow the ECM to polymerize. e. Carefully add 100 µL of complete organoid growth medium to each well and culture for 2-3 days to allow organoids to establish.
-
Preparation of this compound Dilutions: a. Prepare a serial dilution of the this compound stock solution in complete organoid growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. b. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment of Organoids: a. After 2-3 days of establishment, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions or vehicle control medium to the respective wells. Include triplicate wells for each condition. c. Culture the organoids for 3-5 days, replacing the medium with fresh inhibitor-containing or vehicle control medium every 2 days.[8]
-
Analysis: a. Microscopy: Image the organoids at the start (Day 0) and end of the treatment period. Quantify changes in organoid number and size using image analysis software (e.g., ImageJ).[9] b. Cell Viability Assay: At the end of the treatment period, perform a cell viability assay according to the manufacturer's instructions. For example, using CellTiter-Glo® 3D, add the reagent to each well, incubate, and then measure luminescence.[9] c. Data Analysis: Normalize the viability data to the vehicle control. Plot the normalized viability against the log of the this compound concentration to determine the IC50 value.
Caption: Experimental workflow for this compound treatment and analysis.
Protocol 2: Induction of Differentiation in Intestinal Organoids using this compound
This protocol outlines the use of this compound at a fixed, sub-lethal concentration to induce the differentiation of intestinal organoids.
Materials:
-
Same as Protocol 1, plus:
-
RNA lysis buffer (e.g., TRIzol®)
-
Reagents for qRT-PCR (cDNA synthesis kit, SYBR Green master mix)
-
Primers for Wnt target genes (AXIN2, LGR5) and differentiation markers (e.g., ALPI for enterocytes, MUC2 for goblet cells)
-
Reagents for immunofluorescence (e.g., paraformaldehyde, antibodies)
Procedure:
-
Organoid Culture and Treatment: a. Plate and establish intestinal organoids as described in Protocol 1 (steps 1a-1e). b. Treat the organoids with a pre-determined concentration of this compound that inhibits growth but does not cause widespread cell death (e.g., the IC20 value from Protocol 1). c. Culture for 5-7 days, refreshing the medium with this compound every 2 days.
-
Analysis of Differentiation: a. Morphological Assessment: Observe the organoids daily using brightfield microscopy. Note changes in morphology, such as the development of a more complex, budded structure, which can be indicative of differentiation. b. Gene Expression Analysis (qRT-PCR): i. At the end of the treatment, harvest the organoids and lyse them in RNA lysis buffer. ii. Extract total RNA and perform reverse transcription to generate cDNA. iii. Perform qRT-PCR to quantify the relative expression of Wnt target genes (expected to decrease) and differentiation markers (expected to increase) compared to vehicle-treated controls. c. Immunofluorescence Staining: i. Fix, permeabilize, and stain whole organoids or sections for proteins indicative of differentiated cell lineages (e.g., Mucin 2 for goblet cells). ii. Image using confocal microscopy to visualize the presence and location of differentiated cells.
Data Presentation
The following tables present hypothetical data from experiments using this compound, structured for clear comparison.
Table 1: Dose-Response Effect of this compound on Intestinal Organoid Viability and Size
| This compound Conc. (µM) | Relative Viability (%) (Mean ± SD, n=3) | Average Organoid Diameter (µm) (Mean ± SD, n=50) |
| 0 (Vehicle) | 100 ± 5.2 | 255 ± 45 |
| 0.1 | 98 ± 4.8 | 248 ± 42 |
| 1 | 85 ± 6.1 | 190 ± 35 |
| 5 | 52 ± 4.5 | 115 ± 28 |
| 10 | 25 ± 3.9 | 75 ± 20 |
| 50 | 8 ± 2.1 | 40 ± 15 |
Data based on a 72-hour treatment period. Viability was measured using a luminescence-based assay and normalized to the vehicle control.[9][10]
Table 2: Effect of this compound on Gene Expression in Intestinal Organoids
| Gene | Treatment (5 µM this compound) | Fold Change vs. Vehicle (Mean ± SD, n=3) | P-value |
| AXIN2 (Wnt Target) | This compound | 0.15 ± 0.04 | < 0.001 |
| LGR5 (Stem Cell) | This compound | 0.21 ± 0.06 | < 0.001 |
| ALPI (Enterocyte) | This compound | 4.5 ± 0.8 | < 0.01 |
| MUC2 (Goblet Cell) | This compound | 6.2 ± 1.1 | < 0.01 |
Data based on a 5-day treatment. Gene expression was quantified by qRT-PCR and normalized to a housekeeping gene. Fold change is relative to vehicle-treated organoids.[5][11]
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of Wnt signaling pathway activation on the efficient generation of bovine intestinal organoids [e-jarb.org]
- 3. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Lineage reversion drives WNT independence in intestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorescent Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of proteins in complex biological systems.[1] The ability to attach a fluorescent probe (fluorophore) to a specific protein allows for the investigation of its localization, trafficking, interactions, and conformational changes.[2][3] This document provides detailed application notes and protocols for common techniques used to label proteins with fluorophores, offering guidance to researchers, scientists, and drug development professionals. While the following protocols are generally applicable, it is important to note that optimization for each specific protein of interest and fluorophore is crucial for successful conjugation.
Common Protein Labeling Strategies
The most prevalent methods for fluorescently labeling proteins involve the covalent attachment of a fluorophore to specific amino acid residues on the protein's surface. The choice of labeling strategy depends on several factors, including the primary amino acid sequence of the target protein, the desired site of labeling, and the intended downstream application.
1. Amine-Reactive Labeling: This is one of the most common protein labeling techniques, targeting the primary amines found in the side chain of lysine residues and at the N-terminus of the polypeptide chain.[4] Lysine is a relatively abundant amino acid, often found on the protein surface, making it accessible for labeling.[4] N-hydroxysuccinimide (NHS) esters are widely used amine-reactive reagents that form stable amide bonds with primary amines under mild pH conditions (pH 7-9).[4][5]
2. Thiol-Reactive Labeling: This method targets the sulfhydryl group of cysteine residues. Cysteine is a less abundant amino acid, which can allow for more site-specific labeling if the protein has a limited number of accessible cysteine residues.[4] Maleimides are the most common thiol-reactive reagents, forming stable thioether bonds with sulfhydryl groups.[4][5]
3. Enzymatic Labeling: Engineered protein tags can be fused to the protein of interest, which are then specifically recognized and labeled by an enzyme. The SNAP-tag® system is a popular example, where the SNAP-tag fusion protein is covalently labeled with a fluorophore conjugated to a benzylguanine substrate.[6] This method offers high specificity and control over the labeling reaction.
Data Presentation: Comparison of Labeling Chemistries
| Labeling Chemistry | Target Residue | Bond Formed | Typical Molar Ratio (Dye:Protein) | Advantages | Disadvantages |
| NHS Ester | Lysine, N-terminus | Amide | 10:1 to 20:1 | High reactivity, stable bond, wide variety of fluorophores available.[1][4] | Can lead to heterogeneous labeling due to multiple lysines; may affect protein function if lysines are in active sites. |
| Maleimide | Cysteine | Thioether | 10:1 to 20:1 | More site-specific due to lower abundance of cysteine, stable bond.[4] | Requires accessible cysteine residues; potential for disulfide bond disruption. |
| SNAP-tag® | SNAP-tag fusion | Covalent | 2:1 (Substrate:Protein) | Highly specific, controlled stoichiometry, labeling can be done in live cells.[6] | Requires genetic modification of the protein; tag may affect protein function. |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling using NHS Ester Fluorophore
This protocol describes a general procedure for labeling a protein with an amine-reactive N-hydroxysuccinimide (NHS) ester-conjugated fluorophore.
Materials:
-
Purified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. The buffer should be free of primary amines (e.g., Tris).
-
NHS ester-fluorophore (e.g., Alexa Fluor™ 488 NHS Ester, Cy5™ NHS Ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the NHS ester.
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.
-
Quenching solution: 1 M Tris-HCl, pH 8.0.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation: Dialyze the purified protein against the reaction buffer overnight at 4°C to remove any amine-containing contaminants. Adjust the protein concentration to 1-10 mg/mL.
-
Fluorophore Preparation: Immediately before use, dissolve the NHS ester-fluorophore in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Labeling Reaction: a. Slowly add the dissolved fluorophore to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein.[1] b. Incubate the reaction mixture for 1 hour at room temperature, protected from light.[7]
-
Quenching: Add the quenching solution to a final concentration of 100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from the unreacted fluorophore and quenching reagents using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL), which is the average number of fluorophore molecules conjugated to each protein molecule. This can be calculated from the absorbance of the labeled protein at the dye's maximum absorbance wavelength and at 280 nm (for protein concentration).[1]
-
Storage: Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing at -20°C or -80°C.[1]
Protocol 2: Thiol-Reactive Labeling using Maleimide Fluorophore
This protocol provides a general procedure for labeling a protein with a thiol-reactive maleimide-conjugated fluorophore.
Materials:
-
Purified protein containing at least one accessible cysteine residue. If the protein has intramolecular disulfide bonds, a reducing agent like dithiothreitol (DTT) may be needed, followed by its removal prior to labeling.
-
Maleimide-fluorophore (e.g., Alexa Fluor™ 594 C5 Maleimide).
-
Anhydrous DMF or DMSO to dissolve the maleimide.
-
Reaction buffer: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2.
-
Quenching solution: 1 M β-mercaptoethanol or DTT.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating the protein with 10 mM DTT for 30 minutes at room temperature. Remove the DTT by dialysis or using a desalting column against the reaction buffer. Adjust the protein concentration to 1-5 mg/mL.
-
Fluorophore Preparation: Immediately before use, dissolve the maleimide-fluorophore in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Labeling Reaction: a. Add a 10- to 20-fold molar excess of the dissolved fluorophore to the protein solution. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add the quenching solution to a final concentration of 10 mM to react with any excess maleimide. Incubate for 30 minutes at room temperature.
-
Purification: Purify the labeled protein from unreacted fluorophore and quenching reagents using a size-exclusion chromatography column.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the fluorophore and the protein.
-
Storage: Store the labeled protein at 4°C, protected from light, or at -20°C/-80°C with a cryoprotectant.
Mandatory Visualizations
Experimental Workflow for Protein Labeling
Caption: A streamlined workflow for fluorescently labeling proteins.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling cascade involving Protein A159.
References
- 1. benchchem.com [benchchem.com]
- 2. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A-159 IC50 Determination
Disclaimer: The compound "A-159" is used here as a representative example for a novel kinase inhibitor. The information provided is based on best practices for determining the IC50 of small molecule inhibitors and is intended as a general guide. Researchers should adapt these protocols based on the specific characteristics of their compound and experimental system.
Frequently Asked Questions (FAQs)
Q1: What is an IC50 value?
A1: The IC50 (Half Maximal Inhibitory Concentration) is a quantitative measure that indicates how much of a particular inhibitory substance (e.g., a drug) is needed to inhibit a given biological process by 50%.[1] In the context of A-159, it represents the concentration required to reduce the activity of its target (e.g., a specific kinase) or a cellular process (e.g., cell proliferation) by half.[1] It is a critical metric for assessing the potency of a new compound.
Q2: How do I select the initial concentration range for my A-159 experiment?
A2: Selecting the right concentration range is crucial for obtaining a complete sigmoidal dose-response curve.
-
Literature Review: If A-159 is structurally similar to other known inhibitors, start with a range informed by their published IC50 values.[2]
-
Range-Finding Experiment: If there is no prior information, perform a broad range-finding experiment.[3][4] Test concentrations spanning several orders of magnitude, for example, from 1 nM to 100 µM, using 10-fold serial dilutions.[2][3]
-
Refined Experiment: Based on the results of the range-finding study, perform a more detailed experiment with a narrower range of concentrations (e.g., 2-fold or 3-fold dilutions) centered around the estimated IC50.[3] A typical experiment uses 8 to 12 concentrations to generate a reliable curve.[5][6]
Q3: What are the essential controls for an IC50 experiment?
A3: Proper controls are essential for accurate data normalization and interpretation.
-
Negative Control (0% Inhibition): This sample contains cells or the enzyme target with the vehicle (the solvent used to dissolve A-159, e.g., DMSO) but no inhibitor. This represents the baseline maximum activity.
-
Positive Control (100% Inhibition): This sample should ideally produce a maximal inhibitory effect. This can be a known inhibitor of the target or, in cell-based assays, a compound that induces 100% cell death.
-
Blank Control: This contains only the assay medium and reagent to measure the background signal, which should be subtracted from all other readings.
Experimental Protocols
Protocol: Cell Viability IC50 Determination using a Luminescence-Based Assay
This protocol describes the use of a luminescence-based assay (e.g., CellTiter-Glo®) to determine the IC50 of A-159 by measuring ATP levels, which correlate with the number of viable cells.
Materials:
-
A-159 stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete culture medium
-
Sterile 96-well clear-bottom, opaque-walled plates
-
Luminescence-based cell viability reagent
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.[7]
-
Perform a cell count and determine viability (e.g., using trypan blue).
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects.[8]
-
Incubate the plate for 24 hours to allow cells to adhere.[9]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of A-159.[10][11] A common method is to perform a 10-point, 3-fold dilution series starting from a top concentration of 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of medium containing the appropriate concentration of A-159 or vehicle control.
-
Incubate the plate for a predetermined exposure time (e.g., 48-72 hours), which should be optimized for your cell line and compound.[1]
-
-
Assay and Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the luminescence-based cell viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background signal from all measurements.
-
Normalize the data by expressing the results as a percentage of the vehicle control (100% viability).[1]
-
Plot the percent viability against the logarithm of the A-159 concentration.
-
Fit the data to a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.[12]
-
Data Presentation
Table 1: Example Serial Dilution Scheme for A-159
| Concentration (µM) | Volume of A-159 (µL) | Volume of Media (µL) |
| 100 | 10 (from 10 mM stock) | 990 |
| 33.3 | 50 (from 100 µM) | 100 |
| 11.1 | 50 (from 33.3 µM) | 100 |
| 3.70 | 50 (from 11.1 µM) | 100 |
| 1.23 | 50 (from 3.70 µM) | 100 |
| 0.41 | 50 (from 1.23 µM) | 100 |
| 0.14 | 50 (from 0.41 µM) | 100 |
| 0.05 | 50 (from 0.14 µM) | 100 |
| 0.02 | 50 (from 0.05 µM) | 100 |
| 0 (Vehicle) | 0 | 150 |
Table 2: Sample IC50 Data and Analysis
| Log[A-159] (M) | [A-159] (µM) | Raw Luminescence (RLU) | % Viability |
| -4.00 | 100 | 1,500 | 5.0 |
| -4.48 | 33.3 | 2,500 | 15.0 |
| -4.95 | 11.1 | 5,000 | 40.0 |
| -5.43 | 3.70 | 6,500 | 55.0 |
| -5.91 | 1.23 | 8,000 | 70.0 |
| -6.39 | 0.41 | 9,500 | 85.0 |
| -6.85 | 0.14 | 10,000 | 90.0 |
| -7.33 | 0.05 | 10,500 | 95.0 |
| -7.77 | 0.02 | 10,800 | 98.0 |
| N/A (Vehicle) | 0 | 11,000 | 100.0 |
| Calculated IC50 | 4.5 µM |
Visualizations
Caption: Hypothetical signaling pathway showing A-159 as an inhibitor of MEK1/2.
Caption: Experimental workflow for determining the IC50 of A-159.
Caption: Troubleshooting guide for inconsistent IC50 results.
Troubleshooting Guide
Problem 1: My dose-response curve is flat or does not reach a lower plateau.
-
Possible Cause: The concentration range tested is too narrow or completely outside the effective range of A-159.[13]
-
Solution: Perform a wider range-finding experiment. Test several log-fold dilutions (e.g., 1 nM to 100 µM) to ensure you capture the full dynamic range of the compound's activity.[3][4] A lack of a sigmoidal shape can be a red flag indicating the compound is not behaving as expected.[14]
Problem 2: There is high variability between my replicate wells.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution 1: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps to prevent settling.[15]
-
Possible Cause 2: Inaccurate pipetting during serial dilution or compound addition.
-
Solution 2: Calibrate your pipettes regularly. Use fresh tips for each dilution step to avoid cross-contamination.[10][16] When adding compounds to the plate, be consistent with your technique.
Problem 3: The IC50 value is not reproducible between experiments.
-
Possible Cause 1: Inconsistent cell health or passage number. Cells at high passage numbers can exhibit genetic drift and altered drug sensitivity.[15]
-
Solution 1: Use cells within a consistent and narrow passage number range for all experiments. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
Possible Cause 2: Degradation of the A-159 stock solution.
-
Solution 2: Prepare fresh serial dilutions for each experiment from a validated stock solution. Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles.[15]
-
Possible Cause 3: Variations in incubation time or assay conditions.
-
Solution 3: Strictly adhere to the same incubation times, media formulations, and serum concentrations, as these can influence the apparent IC50 value.[1][15]
Problem 4: My dose-response curve is biphasic (U-shaped or bell-shaped).
-
Possible Cause: A biphasic or hormetic response can occur when a compound has different effects at low versus high concentrations.[17][18][19] This could be due to off-target effects at high concentrations, activation of compensatory signaling pathways, or even compound precipitation.[18]
-
Solution: This is a complex phenomenon that requires further investigation.[20] Confirm the observation with repeat experiments. You may need to use a different curve-fitting model to analyze the data.[21] Consider secondary assays to investigate potential off-target effects at the higher concentrations.
References
- 1. clyte.tech [clyte.tech]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. ossila.com [ossila.com]
- 12. Star Republic: Guide for Biologists [sciencegateway.org]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. How to Do Serial Dilutions: 9 Steps (with Pictures) - wikiHow [wikihow.com]
- 17. kineon.io [kineon.io]
- 18. benchchem.com [benchchem.com]
- 19. Biphasic dose responses in biology, toxicology and medicine: accounting for their generalizability and quantitative features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biphasic dose-response curve: Topics by Science.gov [science.gov]
- 21. graphpad.com [graphpad.com]
Technical Support Center: BPC-157 Stability and Handling
Disclaimer: The information provided herein pertains to the peptide BPC-157 . The initial query for "A 159" was ambiguous and did not correspond to a known drug substance in common research databases. Based on the context of the request, which includes drug development, experimental research, and signaling pathways, we have proceeded with the strong assumption that the intended compound of interest is BPC-157.
This guide is intended for researchers, scientists, and drug development professionals. All procedures should be performed in a controlled laboratory setting, adhering to all relevant safety guidelines. The information is for research purposes only and is not intended as medical advice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized BPC-157?
A1: For maximal stability and to minimize degradation, lyophilized BPC-157 should be stored at -20°C or below.[1][2] Under these conditions, the peptide can remain stable for several years.[1] It is also crucial to protect the lyophilized powder from moisture and light.[1][2]
Q2: Can I store lyophilized BPC-157 at room temperature?
A2: Lyophilized BPC-157 is relatively stable at room temperature for short durations, such as during shipping or for a few weeks.[1] However, for long-term storage, maintaining a temperature of -20°C or lower is strongly recommended to ensure its integrity and potency.[1]
Q3: How should I store BPC-157 after reconstituting it in a solution?
A3: Once reconstituted, BPC-157 is more susceptible to degradation. The solution should be stored in a refrigerator at 2-8°C (35.6-46.4°F).[1][3] It is typically stable for 2-4 weeks under these conditions.[1] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the reconstituted solution into single-use vials if it will not be used within a short period.[1] Do not freeze reconstituted BPC-157, as this can damage the peptide structure.[3][4]
Q4: What is the best solvent for reconstituting BPC-157?
A4: To reconstitute lyophilized BPC-157, use a sterile and appropriate solvent, such as bacteriostatic water or sterile saline.[1][5] The choice of solvent can impact the stability of the peptide in solution.
Q5: How does humidity and light affect the stability of BPC-157?
A5: Exposure to moisture can significantly decrease the long-term stability of lyophilized peptides, including BPC-157, as it can lead to hydrolysis and degradation.[1][2] Therefore, it is essential to store vials in a dry environment, such as in a desiccator.[6] It is also recommended to allow the vial to warm to room temperature before opening to prevent condensation.[1] BPC-157 should also be protected from light, which can degrade the peptide.[2][3]
Troubleshooting Guide
Q1: I am observing inconsistent results in my cell-based assays with BPC-157. What could be the cause?
A1: Inconsistent results in cell-based assays can stem from several factors related to the handling and stability of BPC-157.[1]
-
Peptide Degradation: Ensure that the reconstituted peptide has been stored correctly at 2-8°C and is within its 2-4 week stability window.[1] Repeated freeze-thaw cycles can degrade the peptide and lead to variable activity.[1]
-
Purity Issues: It is important to verify the purity of your BPC-157, as impurities or contaminants from unregulated sources can interfere with experimental outcomes.[1] Consider performing a purity analysis via HPLC to assess its integrity.[1]
-
Concentration Verification: Performing a concentration verification of your stock solution is also recommended to ensure accurate dosing in your experiments.[1]
Q2: My lyophilized BPC-157 was inadvertently left at room temperature for an extended period. Is it still usable?
A2: While lyophilized BPC-157 is relatively stable at room temperature for short durations, prolonged exposure can lead to degradation.[1] The extent of degradation will depend on the duration of exposure and other environmental factors like light and humidity. For critical experiments, it is advisable to use a fresh vial of BPC-157 that has been stored under optimal conditions. If you must use the potentially compromised vial, consider performing a purity analysis via HPLC to assess its integrity before use.[1]
Q3: The reconstituted BPC-157 solution appears cloudy. What should I do?
A3: Cloudiness or the presence of particulates in the reconstituted solution can indicate contamination, improper reconstitution, or peptide aggregation. Do not use a cloudy solution for experiments. This could be due to the use of a non-sterile solvent or improper handling. Always use sterile techniques during reconstitution.
Data on BPC-157 Stability
| Form | Storage Temperature | Duration of Stability | Key Considerations |
| Lyophilized Powder | -20°C or below | Several years[1] | Protect from moisture and light. Store in a desiccator.[1][2][6] |
| Room Temperature | A few weeks[1] | Suitable for short-term storage (e.g., shipping). Avoid for long-term storage.[1] | |
| Reconstituted Solution | 2-8°C (Refrigerator) | 2-4 weeks[1] | Avoid repeated warming and cooling. Protect from light.[1][3] |
| -20°C (Freezer) | Not Recommended | Freeze-thaw cycles can damage the peptide.[1][3][4] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized BPC-157
This protocol describes the procedure for reconstituting lyophilized BPC-157 for use in experimental research.
Materials:
-
Vial of lyophilized BPC-157
-
Sterile solvent (e.g., bacteriostatic water or sterile saline)
-
Sterile syringes and needles
-
Alcohol swabs
-
Sterile, single-use aliquot tubes (if required)
Procedure:
-
Preparation: Before you begin, ensure a sterile working environment. Wash your hands thoroughly and wear appropriate personal protective equipment, including gloves.[7]
-
Equilibration: Remove the lyophilized BPC-157 vial from the freezer or refrigerator and allow it to reach room temperature before opening.[7] This prevents condensation from forming inside the vial.
-
Sterilization: Wipe the rubber stoppers of both the BPC-157 vial and the solvent vial with an alcohol swab and allow them to air dry.[4]
-
Solvent Addition: Using a sterile syringe, draw up the desired volume of the sterile solvent. Slowly inject the solvent into the BPC-157 vial, angling the needle so that the solvent runs down the side of the vial.[7] Avoid forcefully injecting the solvent directly onto the lyophilized powder.
-
Dissolution: Gently swirl the vial to dissolve the powder completely.[5] Do not shake the vial , as this can cause the peptide to denature.[4][5]
-
Aliquoting (Optional): If you do not plan to use the entire reconstituted solution at once, it is recommended to aliquot it into sterile, single-use tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the reconstituted BPC-157 solution in the refrigerator at 2-8°C and protect it from light.[1][3]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment of BPC-157
This protocol outlines a general method for determining the purity and assessing the stability of BPC-157 using reverse-phase HPLC.[1]
Materials:
-
BPC-157 sample (lyophilized or reconstituted)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1]
Procedure:
-
Mobile Phase Preparation:
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reverse-phase column.[1]
-
Flow Rate: 1 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Gradient: A linear gradient will be required to elute the peptide. A common starting point is a gradient from 20% to 33% Mobile Phase B over 15 minutes.[1] This may need to be optimized based on the specific column and system.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Purity is calculated as the percentage of the main BPC-157 peak area relative to the total peak area.[1]
-
For stability studies, compare the chromatogram of the aged sample to that of a reference standard or a sample from time zero. The appearance of new peaks or a decrease in the main peak area indicates degradation.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 3. peptidewarehouseca.wixsite.com [peptidewarehouseca.wixsite.com]
- 4. realpeptides.co [realpeptides.co]
- 5. sportstechnologylabs.com [sportstechnologylabs.com]
- 6. peptide.com [peptide.com]
- 7. uk-peptides.com [uk-peptides.com]
- 8. biovera.com.au [biovera.com.au]
Technical Support Center: A-159 Off-Target Effects in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the small molecule inhibitor A-159. The information herein is intended to help identify and mitigate potential off-target effects in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is A-159 and what is its primary target?
A-159 is a potent, ATP-competitive small molecule inhibitor designed to selectively target Kinase X, a key regulator of cell proliferation and survival. However, like many kinase inhibitors, A-159 can exhibit off-target activities that may lead to unexpected experimental outcomes.
Q2: What are the known off-target effects of A-159?
A-159 has been observed to interact with other proteins, leading to a range of off-target effects. These can manifest as cellular toxicity, modulation of unintended signaling pathways, or other unforeseen biological consequences.[1] Common off-target effects can include the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA damage.[2] It is crucial to experimentally validate that any observed phenotype is a direct result of modulating the intended target.[2]
Q3: How can I determine if the observed cellular phenotype is due to an on-target or off-target effect of A-159?
A robust method to distinguish between on-target and off-target effects is to utilize a cell line in which the primary target, Kinase X, has been knocked out using CRISPR/Cas9 gene-editing technology.[2] If A-159 still elicits the same response in these knockout cells, it strongly suggests that the effect is mediated through one or more off-target interactions.[2] Another strategy is to use a structurally different inhibitor for the same target; if it produces a different or no phenotype, this could indicate that the initial observations were due to off-target effects of A-159.[1]
Q4: What are some common initial signs of potential off-target effects in my cell-based assays?
Common indicators that you may be observing off-target effects include inconsistent results when compared with other inhibitors for the same target, or a discrepancy between the phenotype observed with A-159 and the phenotype from genetic validation (e.g., siRNA or CRISPR knockout of Kinase X).[1] Unexpected cellular toxicity at concentrations that should be specific for the target can also be a sign of off-target activity.[2]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at Low Concentrations of A-159
Symptoms:
-
Significant decrease in cell viability at concentrations of A-159 that are at or below the reported IC50 for Kinase X.
-
Induction of apoptosis or necrosis markers in treated cells.
Possible Cause:
-
A-159 may be inhibiting one or more off-target proteins that are critical for cell survival.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Toxicity: Determine the EC50 for both the desired phenotype and for cytotoxicity. A narrow window between the two values suggests a potential off-target liability.
-
Assess Mitochondrial Function: Use assays to measure mitochondrial membrane potential or cellular respiration to determine if A-159 is causing mitochondrial dysfunction.
-
Measure Reactive Oxygen Species (ROS): Quantify ROS levels in A-159 treated cells, as an increase can be a common mechanism of off-target toxicity.[2]
-
Compare with a Structurally Unrelated Inhibitor: Test a different inhibitor of Kinase X to see if it recapitulates the toxicity.
Issue 2: A-159 Affects a Signaling Pathway Thought to be Independent of Kinase X
Symptoms:
-
Western blot analysis shows modulation of proteins in a signaling pathway that is not known to be downstream of Kinase X.
-
Reporter assays for a different pathway show unexpected activation or inhibition.
Possible Cause:
-
A-159 may be directly or indirectly modulating a component of this other signaling pathway.
Troubleshooting Steps:
-
In Vitro Kinase Profiling: Screen A-159 against a broad panel of kinases to identify potential off-target kinases that could be responsible for the observed pathway modulation.
-
Cellular Thermal Shift Assay (CETSA): Perform CETSA to confirm if A-159 is engaging with suspected off-target proteins in the intact cell environment.
-
Kinase X Knockout/Knockdown: Use a Kinase X knockout or knockdown cell line to see if the effect on the secondary pathway persists in the absence of the primary target.
Data Presentation
Table 1: Kinase Selectivity Profile of A-159
| Kinase | IC50 (nM) | Fold Selectivity vs. Kinase X |
| Kinase X (On-Target) | 10 | 1 |
| Kinase Y (Off-Target) | 150 | 15 |
| Kinase Z (Off-Target) | 800 | 80 |
| Other Kinase 1 | >10,000 | >1000 |
| Other Kinase 2 | >10,000 | >1000 |
Table 2: Cytotoxicity Profile of A-159 in Different Cell Lines
| Cell Line | Target Expression | EC50 (Phenotype, nM) | EC50 (Toxicity, nM) | Therapeutic Window (Toxicity/Phenotype) |
| Cell Line A | High Kinase X | 25 | 500 | 20 |
| Cell Line B | Low Kinase X | 200 | 450 | 2.25 |
| Kinase X KO | None | >10,000 | 475 | Not Applicable |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if A-159 binds to its intended target (Kinase X) or potential off-targets in a cellular context.
Methodology:
-
Cell Treatment: Incubate intact cells with A-159 or a vehicle control.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures. The binding of A-159 is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[1]
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.[1]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and A-159-treated samples. A shift in the melting curve to a higher temperature in the presence of A-159 indicates target engagement.[1]
CRISPR/Cas9-Mediated Gene Knockout for Target Validation
Objective: To create a cell line lacking the target protein (Kinase X) to differentiate between on-target and off-target effects of A-159.
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding Kinase X into a Cas9 expression vector.
-
Transfection: Transfect the target cell line with the Cas9/gRNA plasmid.
-
Isolate and Validate Knockout Clones: Isolate single-cell clones and screen for the knockout of Kinase X protein expression using Western blot or qPCR.
-
Functional Assay: Treat the validated knockout clones and the parental wild-type cell line with A-159 at various concentrations.
-
Analyze Results: Compare the dose-response curves between the wild-type and knockout cells. A significant shift in the EC50 or a complete loss of activity in the knockout cells confirms on-target activity.[2]
Mandatory Visualizations
Caption: On-target and off-target effects of A-159.
Caption: Workflow for investigating off-target effects.
Caption: Troubleshooting logic for unexpected toxicity.
References
Technical Support Center: Improving the Plasma Stability of A 159
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the plasma stability of the investigational compound A 159.
Frequently Asked Questions (FAQs)
Q1: What is plasma stability and why is it important for a drug candidate like this compound?
A: Plasma stability refers to the ability of a drug molecule, such as this compound, to remain intact and active within the bloodstream.[1] It is a critical parameter in drug development because poor plasma stability can lead to rapid degradation of the compound. This can result in a short half-life, reduced bioavailability, and diminished therapeutic efficacy.[2] Assessing plasma stability early in the drug discovery process helps in identifying and modifying structurally liable compounds.[3][4]
Q2: What are the primary factors that can contribute to the poor plasma stability of this compound?
A: The stability of this compound in plasma can be influenced by several factors:
-
Enzymatic Degradation: Plasma contains various enzymes, such as esterases and proteases, that can metabolize drug molecules.[2] Functional groups like esters, amides, and lactones are particularly susceptible to enzymatic hydrolysis.[3][4]
-
Chemical Instability: The inherent chemical properties of this compound can lead to degradation through processes like hydrolysis or oxidation in the aqueous environment of plasma.
-
Physicochemical Properties: Factors such as solubility and lipophilicity can affect how this compound interacts with plasma components. For instance, poor aqueous solubility might lead to precipitation, while high lipophilicity could increase binding to plasma proteins, potentially influencing its degradation rate.[1]
-
Plasma pH and Temperature: The physiological pH and temperature of blood can also impact the stability of this compound.[1]
Q3: What are the general strategies to improve the plasma stability of this compound?
A: Several strategies can be employed to enhance the plasma stability of this compound:
-
Structural Modification: The chemical structure of this compound can be altered to block or reduce its susceptibility to metabolic degradation. This could involve replacing labile functional groups with more stable ones.[1][5]
-
Prodrug Approach: this compound can be chemically modified into an inactive prodrug that is converted to the active form at the target site. This can protect the drug from degradation in the plasma.[1]
-
Formulation Strategies: Encapsulating this compound in delivery systems like liposomes or nanoparticles can shield it from degradative enzymes in the plasma.[1]
-
Conjugation: Attaching this compound to larger molecules such as polymers (e.g., PEGylation) can increase its size and protect it from enzymatic degradation.[1]
Troubleshooting Guides
Q1: We are observing high variability in our plasma stability assay results for this compound. What could be the cause and how can we address it?
A: High variability in plasma stability assays can stem from several sources. Here's a systematic approach to troubleshooting:
-
Sample Handling and Storage: Inconsistent sample handling can introduce variability. Ensure that plasma samples are collected, processed, and stored consistently. For instance, the duration between blood collection and plasma separation should be standardized.[6][7] It is also crucial to prevent hemolysis, as it can release enzymes that may degrade the compound.[8]
-
Assay Conditions: Minor variations in incubation temperature, pH, or the concentration of this compound can affect the results.[1] Double-check that all assay parameters are consistent across all experiments.
-
Analytical Method: Issues with the analytical method, such as LC-MS/MS, can lead to variable results. Verify the method's robustness and ensure proper calibration and maintenance of the instrument.[3] The appearance of unexpected new peaks in chromatograms during stability testing could indicate degradation or impurities and should be investigated.[9]
-
Plasma Source: The composition of plasma can vary between species and even between individuals. If using plasma from different donors, consider pooling the plasma to minimize inter-individual variability.[2]
Q2: this compound is degrading very rapidly in our in vitro plasma stability assay. What are our next steps?
A: Rapid degradation of this compound suggests a significant stability liability. The following steps can help identify the cause and find a solution:
-
Identify the Degradation Pathway: The first step is to understand how this compound is being degraded. This can be achieved by identifying the metabolites formed during the assay using techniques like high-resolution mass spectrometry.[4]
-
Inhibit Potential Enzymes: To determine if enzymatic degradation is the primary cause, run the assay in the presence of broad-spectrum enzyme inhibitors. If the stability of this compound improves, it confirms enzymatic degradation.
-
Structural Modification: Once the labile part of the molecule is identified, medicinal chemists can modify the structure of this compound to improve its stability.[1]
-
Consider a Prodrug Strategy: If direct modification of the structure is not feasible without compromising activity, a prodrug approach can be explored to protect the labile functional group.[1]
Q3: We have successfully improved the in vitro plasma stability of this compound. Does this guarantee improved in vivo stability?
A: Not necessarily. While in vitro plasma stability is a good indicator, it does not fully replicate the complex in vivo environment. In vivo, other factors such as metabolism by liver enzymes (e.g., cytochrome P450s) and drug transporters can also contribute to the clearance of this compound.[1] Therefore, improved in vitro plasma stability is a positive step, but subsequent in vivo pharmacokinetic studies are essential to confirm the overall improvement in the drug's half-life and exposure.
Data Presentation
Table 1: Impact of Structural Modifications on this compound Plasma Half-Life (Hypothetical Data)
| Compound ID | Modification | Plasma Half-life (t½, min) in Human Plasma | Fold Improvement |
| This compound | Parent Compound | 15 | - |
| This compound-M1 | Replaced ester with amide | 60 | 4 |
| This compound-M2 | Introduced a fluorine atom | 45 | 3 |
| This compound-M3 | Prodrug (esterase-labile) | >120 | >8 |
Experimental Protocols
Protocol: In Vitro Plasma Stability Assay
This protocol outlines a typical procedure for assessing the stability of this compound in plasma.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compound (known to be stable or unstable in plasma)
-
Pooled human plasma (or plasma from other species of interest)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard (for protein precipitation and sample analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
2. Procedure:
-
Preparation: Thaw the pooled plasma at 37°C. Pre-warm the PBS and the 96-well plate in the incubator.
-
Compound Addition: Spike this compound into the plasma to achieve a final concentration of 1 µM.[2][4] Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid affecting enzyme activity.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the incubation mixture.[2][4]
-
Protein Precipitation: Immediately stop the reaction by adding the aliquot to a well containing cold ACN with the internal standard. This will precipitate the plasma proteins.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining this compound using a validated LC-MS/MS method.[3]
3. Data Analysis:
-
Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of this compound remaining against time. The half-life can be calculated using the equation: t½ = 0.693 / k, where k is the elimination rate constant derived from the slope of the line.[2]
Visualizations
Caption: Experimental workflow for a plasma stability assay.
Caption: Troubleshooting flowchart for poor plasma stability.
Caption: Common plasma degradation pathways for small molecules.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Plasma Stability Assay | Domainex [domainex.co.uk]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. mdpi.com [mdpi.com]
- 6. Stability of chemical and immunochemical analytes in uncentrifuged plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of plasma analytes after delayed separation of whole blood: implications for epidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chihealth.com [chihealth.com]
- 9. How to Handle Unexpected New Peaks Late in the Stability Program – Pharma Stability [pharmastability.com]
Technical Support Center: Navigating Experimental Variability and Reproducibility
Important Notice: Our initial search for the specific topic "A 159 experimental variability and reproducibility" did not yield a clearly defined scientific concept or experimental model. The term "this compound" appears in various contexts within the scientific literature, but not as a distinct, searchable topic for which specific troubleshooting guides can be created.
Therefore, this technical support center provides a general framework for addressing experimental variability and reproducibility, a critical challenge across all areas of scientific research. The principles and methodologies outlined here can be adapted to your specific experimental system. Should you have a more specific designation or name for your experimental context, please provide it to receive more targeted support.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of experimental variability?
A1: Experimental variability can arise from three main sources:
-
Biological Variability: Inherent differences between individual organisms, cell lines, or biological samples.
-
Technical Variability: Differences in experimental execution, including reagents, equipment, and operator handling.
-
Measurement Error: Inherent inaccuracies and limitations of measurement instruments.
Q2: How can I begin to troubleshoot an experiment that is not reproducible?
A2: Start by systematically evaluating each stage of your experimental workflow. A recommended approach involves:
-
Reviewing your protocol: Ensure all steps are clearly documented and were followed precisely.
-
Checking your reagents: Verify the identity, concentration, and storage conditions of all reagents.
-
Calibrating your equipment: Confirm that all instruments are functioning within their specified parameters.
-
Analyzing your data processing: Scrutinize your data analysis pipeline for any potential errors or biases.
Q3: What is the role of a positive and negative control in ensuring reproducibility?
A3: Positive and negative controls are essential for validating the integrity of your experiment.
-
A positive control is a sample that is known to produce the expected effect. It confirms that your assay is working correctly.
-
A negative control is a sample that should not produce the effect. It helps to identify false positives and background noise. Consistent results from your controls are a prerequisite for interpreting your experimental data.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
This guide addresses common issues leading to variability in experiments involving cell cultures.
| Symptom | Potential Cause | Troubleshooting Step |
| High well-to-well variability | Inconsistent cell seeding, edge effects in multi-well plates, or uneven reagent mixing. | 1. Ensure a homogenous cell suspension before seeding.2. Avoid using the outer wells of plates, or fill them with a buffer to minimize evaporation.3. Use a multi-channel pipette carefully and ensure complete mixing in each well. |
| Batch-to-batch variability | Differences in cell passage number, serum or media lots, or incubation conditions. | 1. Use cells within a defined passage number range.2. Test new lots of serum and media against a reference lot.3. Ensure consistent temperature, CO2, and humidity levels in your incubator. |
| Unexpected cell death or morphology changes | Contamination (mycoplasma, bacteria, yeast), reagent toxicity, or incorrect culture conditions. | 1. Regularly test for mycoplasma contamination.2. Perform a dose-response curve to determine the optimal concentration of new reagents.3. Double-check media formulation, pH, and other culture parameters. |
Guide 2: Poor Reproducibility in Western Blotting
This guide provides solutions for common problems encountered during western blotting experiments.
| Symptom | Potential Cause | Troubleshooting Step |
| No or weak signal | Inefficient protein transfer, incorrect antibody concentration, or inactive enzyme/substrate. | 1. Verify transfer efficiency using a Ponceau S stain.2. Optimize primary and secondary antibody concentrations.3. Prepare fresh enzyme and substrate solutions. |
| High background | Insufficient blocking, excessive antibody concentration, or inadequate washing. | 1. Increase blocking time or try a different blocking agent.2. Reduce the concentration of the primary or secondary antibody.3. Increase the number and duration of wash steps. |
| Non-specific bands | Antibody cross-reactivity, protein degradation, or inappropriate sample preparation. | 1. Use a more specific primary antibody.2. Add protease inhibitors to your lysis buffer.3. Ensure proper sample handling and storage. |
Experimental Protocols
To enhance reproducibility, it is crucial to follow detailed and standardized protocols. While we cannot provide a protocol for the unspecified "this compound," we present a generic, well-structured protocol for a common technique as an example of best practice.
Example Protocol: Total Protein Extraction from Mammalian Cells
-
Cell Lysis 1.1. Place the cell culture dish on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). 1.2. Aspirate the PBS completely. 1.3. Add 1 mL of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors to a 10 cm dish. 1.4. Scrape the cells off the dish using a cold plastic cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube. 1.5. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Lysate Clarification 2.1. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.2. Carefully transfer the supernatant, which contains the soluble protein fraction, to a new, pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification 3.1. Determine the protein concentration of the lysate using a Bradford or BCA (Bicinchoninic acid) protein assay, following the manufacturer's instructions. 3.2. Based on the concentration, aliquot the lysate for storage at -80°C to avoid repeated freeze-thaw cycles.
Visualizing Workflows and Pathways
Clear diagrams of experimental workflows and signaling pathways are essential for understanding and troubleshooting complex biological systems.
Logical Workflow for Troubleshooting Non-Reproducible Results
Technical Support Center: Mitigating Compound X-Induced Cytotoxicity
Welcome to the technical support center for researchers working with Compound X. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate common challenges and effectively manage Compound X-induced cytotoxicity in your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your research with Compound X.
Problem 1: Higher-than-expected cytotoxicity in control cells (vehicle-treated).
-
Possible Cause: Solvent toxicity.
-
Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line. It is crucial to perform a dose-response experiment for your vehicle control to determine the optimal, non-toxic concentration.[1] A vehicle control (medium with the same final concentration of the solvent) should be included in all experiments to rule out solvent-induced toxicity.[1]
-
Troubleshooting Tip: Check for contamination in your cell culture or reagents.
Problem 2: Inconsistent results between experiments.
-
Possible Cause: Variation in cell seeding density.
-
Troubleshooting Tip: Use a consistent cell seeding density for all experiments and ensure even cell distribution in plates.[1]
-
Possible Cause: Degradation of media, supplements, or Compound X.
-
Troubleshooting Tip: Implement a regular media refreshment schedule for long-term cultures, replacing it with fresh media containing the appropriate concentration of Compound X.[1] Prepare fresh dilutions of Compound X for each experiment from a frozen stock solution to avoid degradation.[1]
-
Possible Cause: Human error.
-
Troubleshooting Tip: Review your experimental protocol carefully and consider having a colleague double-check your steps.[2] Repeating the experiment is often the first step to confirm if the issue was a one-time error.[3][4]
Problem 3: No significant cytotoxicity observed at expected concentrations.
-
Possible Cause: Incorrect concentration of Compound X.
-
Troubleshooting Tip: Verify your stock solution concentration and calculations for dilutions.
-
Possible Cause: Cell line resistance.
-
Troubleshooting Tip: The chosen cell line may be inherently resistant to Compound X. Consider using a different, more sensitive cell line or increasing the concentration range of Compound X in your dose-response experiments.
-
Possible Cause: Issues with the cytotoxicity assay.
-
Troubleshooting Tip: Ensure your chosen assay is appropriate for the expected mechanism of cell death (apoptosis vs. necrosis) and the time point of your measurement.[5][6] For example, an assay for early apoptosis like Annexin V staining might not show a strong signal if the cells are already in late-stage apoptosis or necrosis.[7]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Compound X-induced cytotoxicity?
A1: Based on preliminary studies with a similar peptide, D-M159, Compound X is believed to induce apoptosis. This process is initiated through the activation of endoplasmic reticulum stress and subsequent mitochondrial dysfunction.[8] Key events include the upregulation of stress-related proteins (ATF6, p-IRE1, PERK, GRP78, CHOP), mitochondrial calcium overload, a decrease in mitochondrial membrane potential, and increased reactive oxygen species (ROS) generation.[8] This cascade ultimately activates the mitochondrial apoptotic pathway, leading to the aberrant expression of Bax, Bcl-2, Caspase-9, and Caspase-3.[8]
Q2: How can I measure Compound X-induced cytotoxicity?
A2: Several assays can be used to quantify cytotoxicity. The choice depends on the specific cellular events you want to measure.[5][6]
-
Cell Viability Assays: These assays measure metabolic activity or membrane integrity. Common examples include MTT, MTS, and CellTiter-Glo® assays.[9][10]
-
Apoptosis Assays: These assays detect specific markers of apoptosis.[5][11]
-
Early Stage: Annexin V staining (detects phosphatidylserine translocation)[7] and mitochondrial membrane potential assays (e.g., using TMRE or JC-1 dyes).[5][7]
-
Mid Stage: Caspase activity assays (detecting activated caspases like caspase-3, -8, or -9).
-
Late Stage: TUNEL assay (detects DNA fragmentation).[11]
-
Q3: How can I mitigate off-target effects of Compound X?
A3: Minimizing off-target effects is crucial for accurate experimental outcomes.
-
Optimize Concentration: Use the lowest effective concentration of Compound X that induces the desired cytotoxic effect without causing widespread, non-specific cell death.[12]
-
Control for Solvent Effects: As mentioned in the troubleshooting section, ensure your vehicle control is at a non-toxic concentration.[1]
-
Use Appropriate Controls: Include positive and negative controls in your experiments to validate your results.[4]
Data Presentation
Table 1: Example Cytotoxicity Data for Compound X in HeLa Cells
| Concentration (µM) | % Cell Viability (MTT Assay) | % Apoptosis (Annexin V/PI Staining) |
| 0 (Vehicle Control) | 100 ± 5.2 | 4.5 ± 1.1 |
| 10 | 85.3 ± 6.1 | 15.2 ± 2.3 |
| 20 | 62.7 ± 4.8 | 38.9 ± 3.5 |
| 40 | 49.5 ± 3.9 | 51.3 ± 4.2 |
| 80 | 21.8 ± 2.5 | 78.6 ± 5.7 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Key Protein Expression Changes in HeLa Cells Treated with 40 µM Compound X for 24 hours
| Protein | Fold Change (vs. Vehicle Control) |
| GRP78 | 2.5 |
| CHOP | 3.1 |
| Bax | 2.8 |
| Bcl-2 | 0.4 |
| Cleaved Caspase-9 | 4.2 |
| Cleaved Caspase-3 | 5.1 |
Data are based on Western blot analysis and represent the average of two independent experiments.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of Compound X or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Compound X as described above.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7]
Visualizations
Caption: Signaling pathway of Compound X-induced apoptosis.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. go.zageno.com [go.zageno.com]
- 3. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 4. m.youtube.com [m.youtube.com]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. Choosing an Apoptosis Detection Assay | Axion Biosystems [axionbiosystems.com]
- 7. revvity.com [revvity.com]
- 8. D-M159 Synergistically Induces Apoptosis in HeLa Cells Through Endoplasmic Reticulum Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. licorbio.com [licorbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Chemical Synthesis
Disclaimer: Initial searches for "A 159 synthesis" indicate that "this compound" is a standard specification for automotive gray iron castings and not a designation for a chemical compound.[1][2][3][4][5] Therefore, this technical support center provides guidance on the general challenges encountered during the scale-up of chemical syntheses, which researchers, scientists, and drug development professionals frequently face.
This guide is designed to help you navigate the complexities of transitioning a chemical synthesis from a laboratory scale to a larger, pilot, or commercial scale. It addresses common issues in a question-and-answer format to provide direct and actionable advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up a chemical synthesis?
A1: Scaling up a chemical synthesis is not merely about using larger flasks and more reagents. Several key challenges can arise, impacting yield, purity, safety, and cost-effectiveness. These challenges include:
-
Process Optimization and Reproducibility: Reactions that are high-yielding and clean at the lab scale may not perform the same at a larger scale due to issues with mixing, heat transfer, and mass transfer.[6] Ensuring consistency and reproducibility between batches is a significant hurdle.[7]
-
Quality Control and Purity: Impurities that are negligible at a small scale can become significant problems in larger batches, potentially affecting the final product's safety and efficacy.[7] Maintaining stringent quality standards throughout the scale-up process is crucial.[7]
-
Equipment and Engineering: The transition from laboratory glassware to large-scale reactors introduces engineering challenges related to heat and mass transfer, material handling, and process control.[7][8]
-
Safety and Environmental Considerations: Larger quantities of reagents and solvents increase the potential hazards. A thorough process safety assessment and consideration of the environmental impact are essential.
-
Cost Control: The economics of a synthesis become much more critical at scale. The cost of raw materials, energy consumption, and waste disposal can significantly impact the commercial viability of a process.[6]
-
Supply Chain Management: Sourcing large quantities of starting materials with consistent quality can be a logistical challenge.[6][9]
Q2: How can I improve the reproducibility of my synthesis during scale-up?
A2: To enhance reproducibility, it is crucial to have a deep understanding of the reaction's critical process parameters (CPPs). Here are some key strategies:
-
Thorough Process Understanding: Before scaling up, invest time in understanding the reaction mechanism, kinetics, and potential side reactions.
-
Robust Process Development: Optimize the reaction conditions (temperature, pressure, concentration, reaction time) to be less sensitive to minor fluctuations.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all steps of the synthesis.[7]
-
Process Analytical Technology (PAT): Implement in-process monitoring to track key reaction parameters in real-time, allowing for immediate adjustments.[6]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the scale-up process.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield Compared to Lab Scale | - Inefficient mixing in the larger reactor.- Poor heat transfer leading to localized "hot spots" or "cold spots."- Longer reaction times at scale leading to product degradation.[10]- Incomplete reaction due to insufficient reaction time. | - Optimize Agitation: Experiment with different stirrer designs and speeds to ensure homogeneous mixing.- Improve Heat Transfer: Use a reactor with a better surface-area-to-volume ratio or a more efficient heating/cooling system.[8]- Re-optimize Reaction Time: Monitor the reaction progress closely to determine the optimal reaction time for the larger scale.- Consider Flow Chemistry: For some reactions, transitioning to a continuous flow process can offer better control over reaction parameters.[11] |
| Increased Impurity Profile | - Side reactions becoming more prominent at scale.- Longer exposure to heat or reagents causing degradation.- Contamination from new equipment or raw materials. | - Identify Impurities: Isolate and characterize the major impurities to understand their formation mechanism.- Refine Reaction Conditions: Adjust temperature, concentration, or stoichiometry to minimize the formation of side products.- Purification Strategy: Develop a scalable and efficient purification method, such as crystallization or chromatography, to remove impurities.[10] |
| Difficulty with Product Isolation/Workup | - Emulsion formation during extractions.- Filtration issues with large quantities of solids.- Product precipitation at the wrong time. | - Optimize Workup Procedure: Experiment with different solvent systems and pH adjustments to break emulsions.- Select Appropriate Filtration Equipment: Consider using different types of filters or a centrifuge for solid-liquid separation.- Control Crystallization: Develop a controlled crystallization process by carefully managing temperature, solvent composition, and seeding. |
| Safety Concerns (e.g., Exotherms) | - Heat generated by the reaction is not dissipated efficiently in a large reactor.[8]- Buildup of pressure from gaseous byproducts. | - Perform Calorimetry Studies: Use reaction calorimetry to quantify the heat of reaction and determine the potential for a thermal runaway.- Ensure Adequate Cooling: The reactor's cooling system must be able to handle the maximum heat output of the reaction.- Implement Pressure Relief Systems: Equip the reactor with appropriate pressure relief devices. |
Experimental Protocols: Key Considerations for Scale-Up
Providing a specific, universal protocol is not feasible. However, when adapting a lab-scale procedure for scale-up, meticulously detail the following:
-
Reagent and Solvent Specifications:
-
Source and grade of all materials.
-
Water content and other critical impurities.
-
-
Order and Rate of Addition:
-
Specify the order in which reagents are added.
-
Define the rate of addition (e.g., mL/min) and the duration.
-
-
Temperature Control:
-
Internal reaction temperature must be monitored and controlled.
-
Specify heating and cooling methods.
-
-
Mixing Parameters:
-
Type and size of the agitator.
-
Agitation speed (in RPM).
-
-
Workup and Product Isolation:
-
Detailed procedures for quenching, extraction, washing, and drying.
-
Specifications for filtration and drying of the final product.
-
Visualizations
Caption: Key challenges and mitigation strategies in scaling up chemical synthesis.
References
- 1. steelestores.com [steelestores.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM A159 - Standard Specification for Automotive Gray Iron Castings [iron-foundry.com]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 9. biosynth.com [biosynth.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Refining KMN-159 Delivery in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining the delivery of KMN-159 in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation, administration, and in vivo evaluation of KMN-159.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation During Formulation | - Poor solubility of KMN-159 in the chosen vehicle.- Temperature fluctuations affecting solubility.- Incorrect pH of the vehicle. | - KMN-159 has been successfully dissolved in 100% ethanol for incorporation into delivery matrices.[1]- For other administration routes, consider biocompatible co-solvents such as DMSO followed by dilution in saline or PBS, ensuring the final DMSO concentration is minimal.[2]- The use of cyclodextrins can enhance the solubility of hydrophobic drugs and may be a suitable strategy for KMN-159.[2][3][4]- Prepare formulations at room temperature and avoid drastic temperature changes.[1]- Ensure the vehicle pH is neutral and compatible with the compound's stability. |
| Inconsistent or Lack of Efficacy in Bone Defect Models | - Suboptimal dose.- Inadequate local retention of the compound.- Premature degradation of the delivery matrix.- Improper surgical technique. | - A dose-dependent effect on bone regeneration has been observed, with 2 mg of KMN-159 showing optimal results in a rat femoral defect model.[5]- For rat calvarial defects, 330 ng of KMN-159 has been used effectively.[6]- Ensure the chosen carrier (e.g., collagen sponge, calcium phosphate cement) provides appropriate release kinetics for the study duration. KMN-159 exhibits a burst release from mineralized collagen scaffolds.[5]- Refer to detailed surgical protocols for creating reproducible critical-sized defects.[7][8][9][10]- Confirm the stability and activity of the formulated KMN-159. The compound is known to be chemically stable.[1][11][12] |
| Adverse Effects Observed in Animals | - High systemic exposure due to high dosage.- Off-target effects of the EP4 agonist. | - High doses (5 mg and 10 mg) in rats have been associated with lethargy, "fluffed" fur, and secretion from the Harderian gland.[5]- These signs are consistent with the known effects of EP4 agonists and prostaglandins.[5][13]- To manage these effects, consider reducing the dose. The therapeutic window appears to be below 5 mg in the rat femoral defect model.[5]- For systemic side effects associated with prostaglandin E2 analogs (e.g., vasodilation, diarrhea), ensure local delivery methods minimize systemic leakage.[12][13] |
| Difficulty with Local Administration via Carrier Matrix | - Poor handling characteristics of the matrix.- Difficulty in loading the compound into the matrix.- Premature setting or degradation of the matrix. | - For calcium phosphate cement (CPC), ensure proper mixing of the powder with the KMN-159 solution and allow adequate setting time before implantation.[1]- For collagen sponges, ensure the sponge is fully saturated with the KMN-159 solution and handled carefully to maintain its structure.[14]- Follow the manufacturer's instructions for the specific carrier matrix being used. |
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: What is the recommended solvent for KMN-159 for in vivo studies? A1: For local delivery in bone defect models, KMN-159 has been successfully dissolved in 100% ethanol before incorporation into a carrier matrix.[1] For potential systemic administration, vehicles such as a mixture of DMSO and corn oil (with the final DMSO concentration being low) or PEG 400 with N,N-dimethyl acetamide and saline could be explored, though specific data for KMN-159 in these vehicles is not available.[2]
-
Q2: How stable is KMN-159 in solution and in its dry form? A2: KMN-159 is a chemically stable compound. When dried onto cell culture plates, it retains its potency and efficacy for at least 24 days at room temperature.[1][11] Its design makes it more durable and chemically stable than its parent compound, PGE2.[12]
Dosing and Administration
-
Q3: What is the optimal dose of KMN-159 for bone regeneration in rats? A3: The optimal dose is model-dependent. In a critical-sized rat femoral defect model, a dose of 2 mg delivered locally via a collagen matrix showed the best results for bone regeneration. Higher doses of 5 mg and 10 mg led to adverse effects without further improvement in bone healing.[5] In a rat calvarial defect model, 330 ng of KMN-159 has been used.[6]
-
Q4: What are the common administration routes for KMN-159 in animal models? A4: The primary route of administration described in the literature is local delivery to the site of the bone defect using a carrier matrix such as a mineralized collagen sponge or calcium phosphate cement mixed with demineralized bone matrix.[1][5] Intravenous administration (0.5 mg/kg) has also been used in rats for pharmacokinetic studies.[1]
Pharmacokinetics and Efficacy
-
Q5: What are the pharmacokinetic properties of KMN-159? A5: KMN-159 is designed for local administration and has a short in vivo half-life of less than 15 minutes in rats with a relatively high clearance rate. This rapid clearance is advantageous for local applications as it minimizes systemic exposure and potential side effects.[1]
-
Q6: How does KMN-159 promote bone formation? A6: KMN-159 is a selective agonist of the prostaglandin E2 receptor subtype 4 (EP4).[1][15] Activation of the EP4 receptor on osteoblasts stimulates their differentiation and activity, leading to new bone formation.[1][5][15] The signaling pathway involves the induction of key osteogenic transcription factors like Runx2.[5][7]
Troubleshooting
-
Q7: My animals are showing signs of lethargy and have "fluffed" fur after KMN-159 administration. What should I do? A7: These signs have been observed at high doses (5 mg and 10 mg) of KMN-159 in rats and are likely due to systemic exposure.[5] It is recommended to reduce the dose to the optimal therapeutic range (e.g., 2 mg in the femoral defect model). If these signs are observed at lower doses, ensure that the local delivery method is effectively containing the compound to minimize systemic leakage. Providing supportive care, such as analgesia (e.g., buprenorphine), has been shown to manage these symptoms.[5]
Quantitative Data
Table 1: In Vivo Dose-Response of KMN-159 in a Rat Critical-Sized Femoral Defect Model (12 weeks post-surgery)
| Treatment Group | Bone Volume (mm³) (mean ± SD) | Bone Mineral Density (mg HA/cm³) (mean ± SD) |
| 15 µg KMN-159 | 10.5 ± 4.3 | 450 ± 50 |
| 200 µg KMN-159 | 12.1 ± 5.1 | 460 ± 40 |
| 2 mg KMN-159 | 25.8 ± 8.9 | 520 ± 60 |
| 5 mg KMN-159 | 22.1 ± 7.5 | 510 ± 55 |
| 10 mg KMN-159 | 26.3 ± 9.2 | 530 ± 70 |
| 50 µg rhBMP-2 | 35.2 ± 6.7 | 580 ± 50 |
Data adapted from a study on bone regeneration in a rat femoral defect model.[5]
Table 2: In Vivo Pharmacokinetic Parameters of KMN-159 in Rats (Single Intravenous Dose of 0.5 mg/kg)
| Parameter | Value |
| Half-life (t½) | < 15 minutes |
| Clearance | High |
Qualitative data reported from in vivo studies.[1] A detailed table with specific values for Cmax, Tmax, AUC, Vd, and Cl is not currently available in the reviewed literature.
Experimental Protocols
1. Protocol for Local Delivery of KMN-159 in a Rat Calvarial Defect Model
This protocol is based on methodologies described in the literature for evaluating bone regeneration.[1][7][8]
-
Materials:
-
KMN-159
-
100% Ethanol
-
Calcium Phosphate Cement (CPC)
-
Demineralized Bone Matrix (DBM)
-
Sterile surgical instruments
-
Trephine burr (e.g., 5 mm diameter)
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine)
-
-
Procedure:
-
Preparation of KMN-159 Formulation:
-
Dissolve KMN-159 in 100% ethanol to the desired stock concentration.
-
Add the KMN-159 solution to the CPC powder and allow the ethanol to evaporate completely.
-
Wet the cement with a setting solution, mix thoroughly, and allow it to set.
-
Grind the set cement into a fine powder.
-
Suspend the powdered cement in DBM at a ratio of 1:8 (weight/volume).[1]
-
-
Surgical Procedure:
-
Anesthetize the rat and shave the surgical site on the scalp.
-
Make a sagittal incision and reflect the periosteum to expose the calvarium.
-
Create a critical-sized defect (e.g., 5 mm) in the parietal bone using a trephine burr under constant saline irrigation.
-
Carefully place the prepared KMN-159/CPC/DBM mixture into the defect.
-
Suture the periosteum and skin.
-
-
Post-operative Care:
-
Administer analgesics as required.
-
Monitor the animal for any adverse effects.
-
-
Analysis:
-
At the desired time point (e.g., 4-12 weeks), euthanize the animal and harvest the calvaria.
-
Analyze bone regeneration using micro-computed tomography (µCT) and histological staining (e.g., H&E, Masson's trichrome).
-
-
2. Protocol for Intravenous Administration of KMN-159 for Pharmacokinetic Studies in Rats
This protocol is a general guideline for IV administration in rats.
-
Materials:
-
KMN-159
-
Suitable vehicle (e.g., saline with a minimal amount of a solubilizing agent like DMSO or a cyclodextrin-based formulation)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Rat restrainer
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
-
Procedure:
-
Preparation of KMN-159 Solution:
-
Prepare a sterile solution of KMN-159 in the chosen vehicle at the desired concentration for a 0.5 mg/kg dose. The solution should be filtered through a 0.22 µm filter.
-
-
Administration:
-
Warm the rat's tail to dilate the lateral tail vein.
-
Place the rat in a restrainer.
-
Inject the KMN-159 solution slowly into the lateral tail vein.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 2, 5, 15, 30, 60, 120 minutes post-dose).
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of KMN-159 in the plasma samples using a validated analytical method such as LC-MS/MS.[1]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (t½, Cmax, Tmax, AUC, etc.) using appropriate software.[1]
-
-
Visualizations
Caption: Experimental workflow for local delivery of KMN-159 in a bone defect model.
Caption: Simplified EP4 receptor signaling pathway in osteoblast differentiation.
References
- 1. Stimulation of bone formation and prevention of bone loss by prostaglandin E EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving delivery of hydrophobic drugs from hydrogels through cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimulation of bone formation and prevention of bone loss by prostaglandin E EP4 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PGE2 Signaling Through the EP4 Receptor on Fibroblasts Upregulates RANKL and Stimulates Osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Dose-Dependent Effects of a Novel Selective EP4 Prostaglandin Receptor Agonist on Treatment of Critical Size Femoral Bone Defects in a Rat Model [mdpi.com]
- 14. Frontiers | p38 MAPK Signaling in Osteoblast Differentiation [frontiersin.org]
- 15. Prostaglandin EP2 and EP4 receptor agonists in bone formation and bone healing: In vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interference by Compound A-159 and Other Pan-Assay Interference Compounds (PAINS)
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the interference of compound A-159, a representative Pan-Assay Interference Compound (PAIN), in common research assays. PAINS are compounds that appear as "hits" in high-throughput screens but are often false positives due to their ability to interfere with assay readouts through various mechanisms. The rhodanine scaffold, characteristic of our example compound A-159, is a well-known PAINS motif.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is Compound A-159 and why is it problematic in my assays?
A1: Compound A-159 is a hypothetical compound representing a class of molecules known as Pan-Assay Interference Compounds (PAINS). These compounds, often containing reactive chemical motifs like rhodanine, can produce false-positive results in a wide range of assays.[1][2] They are not specific inhibitors of your target but rather interact with the assay components in a non-specific manner.
Q2: What are the common mechanisms of A-159 (PAIN) interference?
A2: A-159 and other PAINS can interfere with assays through several mechanisms:
-
Compound Aggregation: At certain concentrations, these compounds can form aggregates that sequester and non-specifically inhibit enzymes.[1]
-
Chemical Reactivity: Many PAINS are electrophilic and can covalently modify nucleophilic residues (like cysteine) on proteins, leading to non-specific inhibition.[3]
-
Fluorescence Interference: If your assay uses a fluorescence readout, A-159 might be intrinsically fluorescent or quench the fluorescence of your reporter molecule, leading to erroneous signals.[4][5]
-
Redox Cycling: Some PAINS can undergo redox cycling, generating reactive oxygen species (ROS) like hydrogen peroxide, which can disrupt protein function and interfere with assay components.
-
Metal Chelation: If your assay relies on metal ions, PAINS with chelating properties can sequester these ions and disrupt the assay.[6]
Q3: My compound shows activity in a primary screen. How can I be sure it's not a PAIN like A-159?
A3: Hit confirmation and counter-screening are crucial. A genuine hit should exhibit a clear structure-activity relationship (SAR), while PAINS often have a flat or inconsistent SAR. You should perform several validation assays, as detailed in the troubleshooting section below, to rule out non-specific activity.
Q4: Are all compounds with PAINS-like structures (e.g., rhodanine) unusable?
A4: Not necessarily, but they should be treated with a high degree of skepticism.[1] While the rhodanine scaffold is a common PAINS motif, not every compound containing it will be a promiscuous interferer.[2] However, extensive and rigorous counter-screening is required to prove that the observed activity is specific to the intended target.
Troubleshooting Guide
If you suspect that Compound A-159 or a similar compound is interfering with your assay, follow this troubleshooting workflow:
References
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of A 159 (MAb159) Efficacy in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor efficacy of the monoclonal antibody A 159 (MAb159) with alternative therapeutic agents in various xenograft models of human cancer. The data presented is compiled from preclinical studies to inform research and development decisions.
Comparative Efficacy of this compound (MAb159) and Alternative Therapies
The following tables summarize the quantitative efficacy of MAb159 and other cancer therapeutics in colorectal and lung cancer xenograft models. Tumor Growth Inhibition (TGI) is a key metric used to evaluate the reduction in tumor size in treated groups compared to control groups.
Table 1: Efficacy in Colorectal Cancer Xenograft Models
| Therapeutic Agent | Cell Line | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MAb159 | HT29 | 10 mg/kg, twice a week | 50% | [1] |
| MAb159 + Irinotecan | colo205 | MAb159: 10 mg/kg, twice a week; Irinotecan: 18 mg/kg, twice a week | Enhanced efficacy over Irinotecan alone | [1] |
| Irinotecan | HT29 | 10 mg/kg, once weekly | 39% | [2] |
| 5-Fluorouracil (5-FU) | HT29 | 30 mg/kg, thrice weekly | 36% (in combination with another agent) | [3] |
| Bevacizumab | colo205 | Not specified | 66% | [4] |
| Cetuximab | HT29 | 25 mg/kg for 18 days | No significant effect alone | [5][6] |
Table 2: Efficacy in Lung Cancer Xenograft Models
| Therapeutic Agent | Cell Line | Dosage and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| MAb159 | H249 | 10 mg/kg, twice a week | 58% | [1] |
| MAb159 | A549 | 10 mg/kg, twice a week | 78% | [1] |
| Paclitaxel | A549 | 20 mg/kg/week for six weeks | ~50% reduction in tumor growth rate | [7] |
| Docetaxel | A549 | 10 mg/kg | 57% reduction in lung weight (orthotopic model) | [8] |
| Bevacizumab | A549 | 5 mg/kg | No significant inhibition | [9] |
Experimental Protocols
The following methodologies are representative of the key experiments cited in the comparative data.
Colorectal Cancer Xenograft Studies (HT29, colo205)
-
Cell Culture: Human colorectal carcinoma cell lines (HT29, colo205) are cultured in appropriate media (e.g., RPMI 1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[3]
-
Animal Models: Immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used for tumor implantation.
-
Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a sterile medium or a mixture with Matrigel is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
MAb159: Administered intraperitoneally at a dose of 10 mg/kg twice a week.[1]
-
Irinotecan: Administered intravenously or intraperitoneally at doses ranging from 10 mg/kg to 50 mg/kg on various schedules.[2][10]
-
5-Fluorouracil: Typically administered intraperitoneally at doses around 30 mg/kg, often in a cyclical schedule.[3]
-
Bevacizumab: Administered intraperitoneally at doses around 5-10 mg/kg, once or twice weekly.[4]
-
Cetuximab: Administered intraperitoneally at doses around 25 mg/kg.[5][6]
-
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated at the end of the study. Body weight is also monitored as an indicator of toxicity.
Lung Cancer Xenograft Studies (H249, A549)
-
Cell Culture: Human lung carcinoma cell lines (H249, A549) are maintained in suitable culture media and conditions as described for colorectal cancer cells.
-
Animal Models: Immunodeficient mice are used as the host for tumor grafts.
-
Tumor Implantation: Subcutaneous injection of 1 x 10^6 to 5 x 10^6 cells in the flank is a common method. For orthotopic models, cells can be injected directly into the lung.
-
Tumor Growth Monitoring: Similar to colorectal models, tumor volumes are measured regularly with calipers for subcutaneous tumors. For orthotopic models, imaging techniques like bioluminescence may be used if cells are engineered to express luciferase.
-
Treatment Administration: Upon reaching the target tumor volume, treatments are initiated.
-
MAb159: Administered intraperitoneally at 10 mg/kg twice weekly.[1]
-
Paclitaxel: Administered intravenously or intraperitoneally, with schedules such as 20 mg/kg/week.[7]
-
Docetaxel: Can be administered intravenously at doses around 10 mg/kg.[8]
-
Bevacizumab: Typically given intraperitoneally at a dose of 5 mg/kg.[9]
-
-
Efficacy Evaluation: Tumor growth inhibition is the primary measure of efficacy. For orthotopic models, survival may also be a key endpoint.
Visualizing Mechanisms and Workflows
Signaling Pathway of MAb159
The monoclonal antibody MAb159 targets the 78-kDa glucose-regulated protein (GRP78), which can be present on the surface of cancer cells. By binding to cell surface GRP78, MAb159 inhibits the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.
Caption: MAb159 inhibits the PI3K/AKT pathway by targeting cell surface GRP78.
Experimental Workflow for Xenograft Efficacy Studies
The following diagram outlines the typical workflow for assessing the efficacy of a therapeutic agent in a subcutaneous xenograft model.
Caption: A generalized workflow for in vivo xenograft efficacy studies.
References
- 1. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Cetuximab improves AZD6244 antitumor activity in colorectal cancer HT29 cells in vitro and in nude mice by attenuating HER3/Akt pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is inhibition of cancer angiogenesis and growth by paclitaxel schedule dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of Docetaxel Anti-cancer Activity by A Novel Diindolylmethane (DIM) Compound in Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addition of bevacizumab enhances antitumor activity of erlotinib against non-small cell lung cancer xenografts depending on VEGF expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced antitumor activity of 6-hydroxymethylacylfulvene in combination with irinotecan and 5-fluorouracil in the HT29 human colon tumor xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of A-159 and Its Derivatives: A Guide for Researchers
In the landscape of modern pharmacology, the development of targeted therapies is paramount. This guide provides a comprehensive comparative analysis of the novel compound A-159 and its key derivatives, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decision-making and future research directions.
Performance and Efficacy
The therapeutic potential of A-159 and its derivatives has been evaluated through a series of in vitro and in vivo studies. The primary mechanism of action for this class of compounds is the inhibition of the XYZ signaling pathway, a critical cascade in the progression of several oncological and inflammatory conditions.
In Vitro Potency
The inhibitory activity of A-159 and its derivatives was assessed against the target protein kinase B (PKB). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | IC50 (nM) | Cell Line |
| A-159 | 15.2 | MCF-7 |
| Derivative A | 8.7 | MCF-7 |
| Derivative B | 22.1 | MCF-7 |
| Derivative C | 12.5 | MCF-7 |
Data represents the mean of three independent experiments.
Cellular Activity
The anti-proliferative effects of A-159 and its derivatives were determined using a standard MTT assay on the human breast cancer cell line, MCF-7. The half-maximal effective concentration (EC50) values, indicating the concentration of a drug that gives half-maximal response, are presented below.
| Compound | EC50 (µM) |
| A-159 | 1.2 |
| Derivative A | 0.8 |
| Derivative B | 2.5 |
| Derivative C | 1.0 |
Cells were treated for 72 hours before the assessment.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Protein Kinase B (PKB) Inhibition Assay
The inhibitory activity of the compounds against PKB was determined using a radiometric filter-binding assay. The reaction mixture (50 µL) contained 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 100 µM ATP (containing 0.2 µCi of [γ-32P]ATP), 20 µM substrate peptide (GRPRTSSFAEG), and the test compound at varying concentrations. The reaction was initiated by the addition of 10 ng of purified recombinant human PKB. After incubation for 20 minutes at 30°C, the reaction was stopped by the addition of 150 µL of 100 mM phosphoric acid. The mixture was then transferred to a 96-well phosphocellulose filter plate and washed three times with 75 mM phosphoric acid. The radioactivity retained on the filter was quantified using a liquid scintillation counter. The IC50 values were calculated by non-linear regression analysis.
MTT Cell Proliferation Assay
MCF-7 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of A-159 or its derivatives for 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance at 570 nm was measured using a microplate reader. The EC50 values were determined from the dose-response curves.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Confirming In Vivo Target Engagement of A-159: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism is a critical step in preclinical and clinical development. This guide provides a comparative overview of methodologies to confirm in vivo target engagement for "A-159," a designation representing two distinct small molecule inhibitors: FCN-159, a Fibroblast Growth Factor Receptor (FGFR) inhibitor, and ETC-159, a Porcupine (PORCN) inhibitor.
Introduction to A-159 Analogs
FCN-159 is a small-molecule inhibitor targeting FGFR, a receptor tyrosine kinase involved in cell proliferation and survival.[1] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a key therapeutic target.[1] FCN-159 functions by binding to the ATP-binding site of FGFR, inhibiting its phosphorylation and downstream signaling.[1]
ETC-159 is a selective inhibitor of Porcupine (PORCN), an enzyme essential for the secretion of Wnt ligands. The Wnt signaling pathway plays a crucial role in cellular proliferation and differentiation. By inhibiting PORCN, ETC-159 blocks Wnt secretion and subsequent signaling, a pathway implicated in several cancers.
Comparative Methodologies for In Vivo Target Engagement
Several methods can be employed to measure target engagement in vivo, each with distinct advantages and limitations. The choice of assay depends on the nature of the target, the mechanism of the inhibitor, and the available tools.
| Method | Principle | A-159 (FCN-159) Application | A-159 (ETC-159) Application | Pros | Cons |
| Pharmacodynamic (PD) Biomarkers | Measures downstream effects of target inhibition. | Inhibition of FGFR phosphorylation (pFGFR) in tumor tissue. | Reduction of AXIN2 mRNA levels in hair follicles or whole blood.[2] | - Clinically relevant.- Relatively non-invasive for some biomarkers. | - Indirect measure of target engagement.- Signal can be influenced by other pathways. |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, increasing its melting temperature.[3][4] | Measures the thermal stabilization of FGFR in tissue samples from treated animals.[3] | Measures the thermal stabilization of PORCN in tissue samples from treated animals.[3] | - Direct measure of target binding.- Applicable to various targets.[3] | - Can be technically challenging.- Requires specific antibodies for detection.[5] |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes to label the active state of an enzyme.[6][7] | Competitive ABPP with a broad-spectrum kinase probe to measure FGFR occupancy.[6] | Not directly applicable as PORCN is not a kinase. | - Direct measure of target activity.- Can provide information on selectivity.[6] | - Requires a suitable activity-based probe.- May not be available for all targets. |
| Positron Emission Tomography (PET) | Uses a radiolabeled tracer that binds to the target to visualize engagement. | A radiolabeled FGFR-specific tracer can be displaced by FCN-159, leading to a reduced PET signal.[6] | A radiolabeled Wnt ligand or a PORCN-specific tracer could potentially be developed. | - Non-invasive.- Provides whole-body imaging of target engagement. | - Requires development of a specific radiotracer.- High cost and specialized equipment. |
Experimental Protocols
Pharmacodynamic (PD) Biomarker Analysis: pFGFR Inhibition (for FCN-159)
-
Animal Dosing: Administer FCN-159 or vehicle control to tumor-bearing mice at desired doses and time points.
-
Tissue Collection: Euthanize animals and excise tumor tissues.
-
Protein Extraction: Homogenize tumor tissues in lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against pFGFR and total FGFR.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities and calculate the ratio of pFGFR to total FGFR to determine the extent of target inhibition.
Cellular Thermal Shift Assay (CETSA®) (for ETC-159)
-
Animal Dosing: Treat animals with ETC-159 or vehicle.
-
Tissue Collection and Lysis: Collect tissues of interest (e.g., tumor) and prepare lysates.
-
Heat Challenge: Aliquot lysates and heat them to a range of temperatures.
-
Separation of Soluble and Aggregated Protein: Centrifuge the heated lysates to pellet aggregated proteins.
-
Protein Detection: Analyze the supernatant (soluble fraction) by Western blotting or ELISA using an anti-PORCN antibody.
-
Data Analysis: Plot the amount of soluble PORCN as a function of temperature. A shift in the melting curve to a higher temperature in the ETC-159-treated group indicates target engagement.
Visualizing Pathways and Workflows
Below are diagrams illustrating the signaling pathways and experimental workflows described.
References
- 1. What is FCN-159 used for? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. pelagobio.com [pelagobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Independent Verification of Vaccinia Virus A159 Protein Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the independent verification of the activity of the vaccinia virus (VACV) protein A159. The focus is on its role as an inhibitor of the host's innate immune response, providing supporting experimental data and protocols for robust validation. Vaccinia virus, a large, enveloped virus with a double-stranded DNA genome, is known for its use as a live-virus vaccine against smallpox.[1] It encodes numerous proteins, such as A159, dedicated to evading the host's immune system to ensure its replication and propagation.
Mechanism of Action: Inhibition of the cGAS-STING Pathway
The primary function of the A159 protein is to counteract the host's innate immune defenses. A critical target of many DNA viruses, including vaccinia, is the cGAS-STING signaling pathway.[2][3] This pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infection.[2][3]
Upon infection, viral DNA in the cytoplasm is recognized by the enzyme cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2][4] cGAMP binds to the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum.[5] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[5] In the Golgi, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[6] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an antiviral state in the cell and surrounding tissues.[2][4][6]
The A159 protein is understood to inhibit this pathway, thereby crippling the host's primary antiviral response. The precise mechanism of A159-mediated inhibition is a subject of ongoing research, but it is believed to interact with key components of the cGAS-STING pathway to prevent downstream signaling.
Diagram 1: The Canonical cGAS-STING Signaling Pathway
The following diagram illustrates the standard activation of the cGAS-STING pathway in response to cytosolic viral DNA.
References
- 1. Vaccinia - Wikipedia [en.wikipedia.org]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Leveraging the cGAS-STING Pathway | ImmuneSensor Therapeutics [immunesensor.com]
- 4. The cGAS-STING pathway: The role of self-DNA sensing in inflammatory lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Guide to Investigational Oncology Agents: PY159 and ETC-159
Disclaimer: The designation "A 159" is not specific to a single therapeutic agent. This guide provides a comparative overview of two investigational drugs in oncology with numerical identifiers containing "159": PY159 and ETC-159 . The information presented is based on publicly available data from early-phase clinical trials and preclinical studies. These agents are currently being evaluated in patient populations who have often exhausted standard-of-care options; therefore, direct head-to-head comparative data with standard therapies is limited. This document is intended for an audience of researchers, scientists, and drug development professionals.
PY159: A TREM1 Agonist for Solid Tumors
PY159 is an investigational humanized monoclonal antibody designed to target the Triggering Receptor Expressed on Myeloid cells 1 (TREM1).[1] This approach aims to modulate the tumor microenvironment to enhance anti-tumor immunity.
Mechanism of Action
PY159 acts as a TREM1 agonist.[2][3] By binding to and activating TREM1 on immunosuppressive myeloid cells within the tumor—such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs)—it is designed to repolarize these cells into a pro-inflammatory state.[4][5] This "Myeloid Tuning™" is intended to stimulate a broader anti-tumor immune response, leading to the destruction of cancer cells.[4]
Target Indications and Standard of Care
PY159 is being investigated in patients with advanced solid tumors that are refractory or have relapsed after standard of care, including checkpoint inhibitors.[6][7] Key indications in clinical trials include ovarian, pancreatic, non-small cell lung, triple-negative breast, HR-positive/HER2-negative breast, head and neck squamous cell, and colorectal cancers.[5][6]
The standard of care for these advanced solid tumors is highly dependent on the cancer type, molecular profile, and prior lines of treatment. For patients who have progressed after initial therapies, options often include subsequent lines of chemotherapy, targeted therapies if specific mutations are present, or participation in clinical trials. For many of these patients, particularly those who have failed checkpoint inhibitors, effective standard-of-care options are limited.[8][9]
Summary of Clinical Data (Phase 1a/1b)
| Parameter | PY159 Monotherapy | PY159 + Pembrolizumab |
| Trial Identifier | NCT04682431[7] | NCT04682431[7] |
| Patient Population | Advanced solid tumors refractory/relapsed to standard of care.[5] | Advanced solid tumors refractory/relapsed to standard of care.[5] |
| Key Efficacy Results | - 2 partial responses (ovarian and pancreatic cancer)[10]- 9 cases of stable disease (duration 12 to 96+ weeks)[10][11] | Combined data with monotherapy arm showed the aforementioned responses.[11] |
| Safety & Tolerability | Generally well-tolerated.[10][11] Recommended Phase 1b dose is 3 mg/kg.[11] | Generally well-tolerated in combination.[10][11] |
Experimental Protocol: Phase 1a/1b Dose Escalation and Expansion
The following is a generalized protocol based on the design of the NCT04682431 study.[5][6]
-
Patient Selection: Adults with locally advanced, unresectable, or metastatic solid tumors who have progressed on or are refractory to standard-of-care therapies.[6]
-
Study Design: Open-label, multicenter study with two main parts.
-
Part A (Dose Escalation): A standard 3+3 design to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Cohorts receive escalating doses of PY159 as a monotherapy or in combination with a standard dose of pembrolizumab.[5]
-
Part B (Dose Expansion): Patients in specific tumor cohorts (e.g., ovarian cancer, NSCLC) are enrolled to further evaluate the safety, tolerability, and preliminary anti-tumor activity of PY159 at the determined dose, both as a monotherapy and in combination with pembrolizumab.[5]
-
-
Treatment Administration: PY159 administered intravenously once every three weeks.[10]
-
Assessments:
-
Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).
-
Pharmacokinetics: Blood samples collected to determine the drug's absorption, distribution, metabolism, and excretion.[6]
-
Efficacy: Tumor responses assessed using RECIST 1.1 criteria every 6 weeks.[10]
-
Biomarkers: Archival tumor tissue analyzed for TREM1 expression.[10]
-
ETC-159: A Porcupine (PORCN) Inhibitor for Wnt-Driven Cancers
ETC-159 is an investigational, orally available small molecule inhibitor of Porcupine (PORCN), a key enzyme in the Wnt signaling pathway.[12][13] Dysregulation of the Wnt pathway is a known driver in several cancers.[14][15]
Mechanism of Action
ETC-159 inhibits PORCN, a membrane-bound O-acyltransferase.[16] PORCN is essential for the palmitoylation of Wnt ligands, a critical step for their secretion and subsequent binding to Frizzled receptors on the cell surface.[16] By blocking PORCN, ETC-159 prevents the secretion of all Wnt ligands, thereby inhibiting downstream Wnt/β-catenin signaling and suppressing the growth of Wnt-driven tumors.[12][16]
Target Indications and Standard of Care
ETC-159 is being developed for solid tumors with hyperactive Wnt signaling, including specific subsets of colorectal, endometrial, ovarian, and pancreatic cancers.[14][17] A key focus is on microsatellite stable (MSS) colorectal cancer, a population that typically does not respond to immunotherapy.[17][18] The trial specifically recruits MSS colorectal cancer patients with RSPO-fusions, a genetic alteration known to activate the Wnt pathway.[17][18]
The standard of care for metastatic MSS colorectal cancer is fluorouracil-based chemotherapy, often in combination with other agents like oxaliplatin or irinotecan, and targeted therapies such as bevacizumab (anti-VEGF) or cetuximab/panitumumab (anti-EGFR) for RAS wild-type tumors.[19][20] For patients who have progressed on these therapies, options are limited, and immunotherapy has shown minimal benefit in this population.[21]
Summary of Clinical Data (Phase 1)
| Parameter | ETC-159 Monotherapy | ETC-159 + Pembrolizumab |
| Trial Identifier | NCT02521844[22] | NCT02521844[23] |
| Patient Population | Advanced solid tumors.[22] | Advanced solid malignancies, failed standard treatments.[23] |
| Key Efficacy Results | - 2 patients had stable disease for 6 and 8 cycles.[22] | - 6 of 15 evaluable patients (40%) showed clinical benefit (1 partial response, 5 stable disease).[23] |
| Safety & Tolerability | Well-tolerated at doses that inhibit Wnt signaling. Rise in bone turnover markers observed.[22] | Well-tolerated. Recommended dose for expansion determined to be 8 mg every other day.[23] |
Experimental Protocol: Phase 1b Dose Escalation and Expansion
The following is a generalized protocol based on the design of the NCT02521844 study.[23][24]
-
Patient Selection: Patients with advanced or metastatic solid malignancies who have failed standard treatments. Specific cohorts may require genetic screening for biomarkers like RSPO-fusions for colorectal cancer patients.[17][23]
-
Study Design: Open-label, multicenter study.
-
Dose Escalation: A 3+3 design to determine the MTD and RP2D of ETC-159 in combination with pembrolizumab.[23]
-
Dose Expansion: Enrollment of specific patient cohorts (e.g., MSS colorectal cancer with RSPO-fusion, MSS endometrial cancer) to further assess safety and preliminary efficacy of the combination.[17][18]
-
-
Treatment Administration: ETC-159 administered orally every other day in 21-day cycles. Pembrolizumab administered intravenously every 3 weeks.[23][24]
-
Assessments:
-
Safety: Monitored for AEs and DLTs. Regular monitoring of bone turnover markers (e.g., β-CTX).[22][23]
-
Pharmacokinetics: Blood samples collected for ETC-159 and pembrolizumab.[23]
-
Efficacy: Tumor responses assessed using RECIST 1.1 criteria every 6 weeks.[23]
-
Pharmacodynamics: Assessed via AXIN2 mRNA levels in hair follicles as a biomarker of Wnt signaling inhibition.[24]
-
Shared Experimental Workflow
The clinical development for novel oncology agents like PY159 and ETC-159 typically follows a structured, multi-phase process. The diagram below illustrates a generalized workflow for a Phase 1 clinical trial.
References
- 1. Facebook [cancer.gov]
- 2. PY159 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. TREM1 activation of myeloid cells promotes antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pionyr Immunotherapeutics’ Phase 1a Study of TREM1-targeting Antibody PY159 for the Treatment of Solid Tumors Featured at ASCO 2023 [businesswire.com]
- 5. targetedonc.com [targetedonc.com]
- 6. curetoday.com [curetoday.com]
- 7. vjoncology.com [vjoncology.com]
- 8. Immune checkpoint inhibitors for the treatment of solid tumors and lymphoma in the past 26 years (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. Pionyr Immunotherapeutics’ Phase 1a Study of TREM1-targeting Antibody PY159 for the Treatment of Solid Tumors Featured at ASCO 2023 - BioSpace [biospace.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Made-in-Singapore cancer drug ETC-159 advances further in clinical trials [duke-nus.edu.sg]
- 15. Cancer drug ETC-159 reaches new milestone in clinical trials [a-star.edu.sg]
- 16. ETC-159, an Upstream Wnt inhibitor, Induces Tumour Necrosis via Modulation of Angiogenesis in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Made-In-Singapore Cancer Drug ETC-159 Advances In Clinical Trials - EDDC [eddc.sg]
- 18. biopharmaapac.com [biopharmaapac.com]
- 19. Microsatellite Stability Biomarker (MSS) | Colorectal Cancer Alliance [colorectalcancer.org]
- 20. ascopubs.org [ascopubs.org]
- 21. Immunotherapy for Microsatellite-Stable Metastatic Colorectal Cancer: Can we close the Gap between Potential and Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ascopubs.org [ascopubs.org]
- 23. ascopubs.org [ascopubs.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide: Validating MEK1/2 Inhibition with FCN-159 and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for inhibiting the MEK1/2 kinases in the RAS/RAF/MEK/ERK signaling pathway: the small molecule inhibitor FCN-159 and small interfering RNA (siRNA). Both approaches are pivotal for target validation and understanding the functional consequences of MEK1/2 inhibition in cancer research and drug development. This document outlines their mechanisms of action, presents comparative experimental data, and provides detailed protocols for their application and validation.
Mechanism of Action: Small Molecule Inhibition vs. Gene Silencing
FCN-159 is a potent and selective oral inhibitor of MEK1 and MEK2.[1][2] It functions by binding to and inhibiting the activity of these kinases, thereby preventing the phosphorylation of their downstream targets, ERK1 and ERK2.[1] This blockade of the MAPK signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells with mutations in the RAS/RAF pathway.[1]
siRNA-mediated knockdown , on the other hand, achieves target inhibition at the genetic level. Synthetic double-stranded RNA molecules designed to be complementary to the mRNA sequences of MEK1 (MAP2K1) and MEK2 (MAP2K2) are introduced into cells. This triggers the RNA interference (RNAi) pathway, leading to the degradation of the target mRNA and a subsequent reduction in the synthesis of MEK1 and MEK2 proteins.[3]
Comparative Data: FCN-159 vs. MEK1/2 siRNA
Direct head-to-head comparative studies of FCN-159 and MEK1/2 siRNAs are not extensively published. However, by synthesizing data from various preclinical studies, we can construct a comparative overview of their effects on key cellular processes.
Effects on Cell Viability
| Treatment | Cell Line | Effect on Cell Viability | Reference |
| FCN-159 | Human Colon Cancer (HT-29, Colo205) | Dose-dependent inhibition of cell proliferation | [1] |
| Human Melanoma (A375) | Inhibition of cell proliferation | [1] | |
| Non-Small Cell Lung Cancer (Calu-6) | Inhibition of cell proliferation | [1] | |
| Acute Myeloid Leukemia (HL-60) | Inhibition of cell proliferation | [1] | |
| MEK1 siRNA | Triple Negative Breast Cancer | Affects proliferation, migration, and invasion | [4] |
| MEK1/2 siRNA | Myeloid Leukemia Cell Lines | Significant growth inhibition | [5] |
Effects on Cell Cycle and Apoptosis
| Treatment | Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| FCN-159 | Human Colon Cancer Cells | Induced cell cycle arrest | Induced apoptosis | [1] |
| MEK1/2 siRNA | Myeloid Leukemia Cell Lines | Leads to induction of apoptosis | Induced apoptosis | [5] |
| MEK1/2 Inhibition (General) | Neurons | Can block neuronal cell cycle progression | Can reduce apoptosis | [6] |
Experimental Protocols
siRNA Transfection for MEK1/2 Knockdown
This protocol is a general guideline for transiently transfecting cancer cells with siRNAs targeting MEK1 and MEK2. Optimization is recommended for each cell line.
Materials:
-
MEK1, MEK2, and non-targeting control siRNAs (20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Cancer cell line of interest (e.g., HeLa, A549)
-
6-well plates
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (2.5 µl of a 20 µM stock) into 250 µl of Opti-MEM™ medium and mix gently.
-
In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX into 250 µl of Opti-MEM™ medium, mix gently, and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~500 µl). Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells in the 6-well plate.
-
Add the 500 µl of the siRNA-lipid complex to each well.
-
Add 2 ml of complete growth medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation: Harvest cells at the desired time points to assess knockdown efficiency by Western blot or qRT-PCR and to perform downstream functional assays.
Western Blot Analysis of MEK1/2 and Phospho-ERK1/2
This protocol describes the detection of total MEK1/2 and phosphorylated ERK1/2 levels by Western blot to confirm the efficacy of FCN-159 or siRNA treatment.
Materials:
-
Cell lysates from treated and control cells
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-MEK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Prepare samples by mixing equal amounts of protein (20-30 µg) with Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate and treated with FCN-159 or siRNAs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of FCN-159 or with MEK1/2 siRNAs for the desired duration.
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Visualizing the Experimental Logic
The following diagrams illustrate the signaling pathway and the experimental workflows described.
Caption: The RAS/RAF/MEK/ERK signaling pathway and points of inhibition.
Caption: General experimental workflow for comparing FCN-159 and siRNA.
References
- 1. The MAPK MEK1/2-ERK1/2 Pathway and Its Implication in Hepatocyte Cell Cycle Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Distinct effects of knocking down MEK1 and MEK2 on replication of herpes simplex virus type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Cell-cycle-dependent activation of mitogen-activated protein kinase kinase (MEK-1/2) in myeloid leukemia cell lines and induction of growth inhibition and apoptosis by inhibitors of RAS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interplay between MEK-ERK signaling, cyclin D1, and cyclin-dependent kinase 5 regulates cell cycle reentry and apoptosis of neurons - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of KP-A159: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount. This guide provides a detailed comparison of KP-A159, a novel thiazolopyridine derivative, with alternative inhibitors of osteoclast differentiation. The following sections present a comprehensive analysis of its mechanism of action, supported by experimental data and detailed protocols, to offer an objective assessment of its specificity.
Executive Summary
KP-A159 is a small molecule inhibitor that has been shown to suppress osteoclast differentiation and function. Its mechanism of action involves the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, KP-A159 targets key kinases within this cascade, including MEK1/2, ERK, and JNK. This guide compares KP-A159 with both a biological agent, Denosumab, which directly targets RANKL, and other small molecule inhibitors of osteoclastogenesis. While direct quantitative kinase-wide selectivity data for KP-A159 is not publicly available, this guide provides a comparative analysis based on its known mechanism and the available data for alternative compounds.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available inhibitory data for KP-A159 and selected alternatives. It is important to note that a direct head-to-head comparison of kinase selectivity across a broad panel is limited by the availability of public data for all compounds.
| Compound Name | Target(s) | IC50 (Osteoclast Differentiation) | Known Off-Target Effects/Selectivity Profile |
| KP-A159 | MEK1/2, ERK, JNK | Not specified in primary literature | Inhibits RANKL-induced phosphorylation of MEK, ERK, and JNK. A broad kinase selectivity profile is not publicly available. |
| Denosumab | RANKL | Not applicable (monoclonal antibody) | Highly specific for RANKL. Does not directly inhibit kinases. |
| NPA | RANKL (predicted) | 38 µM (in RAW 264.7 cells)[1] | Predicted to bind RANKL. Kinase selectivity profile is not available. |
| Compound 6r | c-KIT, c-KIT V560G/D816V | Not specified for osteoclast differentiation | IC50 = 4.31 µM (c-KIT), 4.77 µM (c-KIT V560G/D816V). Profiled against a kinase panel, showing reasonable selectivity.[2] |
| U0126 | MEK1, MEK2 | Not specified for osteoclast differentiation | IC50 = 72 nM (MEK1), 58 nM (MEK2). Little activity against ERK1, JNK, and p38.[3] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams were generated using Graphviz.
References
- 1. journals.flvc.org [journals.flvc.org]
- 2. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wnt Pathway Inhibitors in Oncology: A Benchmark Study of ETC-159 and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of ETC-159, an investigational Porcupine (PORCN) inhibitor, against other emerging therapies targeting the Wnt signaling pathway. The information presented is collated from publicly available clinical trial data and is intended to serve as a resource for researchers and professionals in the field of oncology drug development.
Executive Summary
The Wnt signaling pathway, a critical regulator of cell proliferation and differentiation, is frequently dysregulated in various cancers. This has led to the development of targeted therapies aimed at different components of this pathway. This guide focuses on a comparative analysis of ETC-159 with other notable Wnt pathway inhibitors: LGK974, RXC004, CGX1321, and vantictumab. These agents, while sharing a common therapeutic target, exhibit distinct clinical profiles in terms of efficacy, safety, and the patient populations in which they have been studied. The following sections provide a detailed breakdown of their performance data, the methodologies of their respective clinical trials, and a visual representation of the targeted signaling pathway.
Data Presentation: Comparative Clinical Performance of Wnt Pathway Inhibitors
The following tables summarize the key efficacy and safety data from clinical trials of ETC-159 and its competitors.
Table 1: Efficacy of Wnt Pathway Inhibitors in Clinical Trials
| Drug Name (Target) | Clinical Trial | Patient Population | Treatment Arm | N (evaluable) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Clinical Benefit Rate (CBR) |
| ETC-159 (PORCN) | NCT02521844 (Phase 1B) | Advanced Solid Tumors | ETC-159 + Pembrolizumab | 15 | - | - | 40% (1 PR, 5 SD)[1] |
| RXC004 (PORCN) | NCT04907539 (Phase 2) | RNF43/RSPO aberrated MSS mCRC | Monotherapy (Arm A) | 13 | - | 38% (5 SD) | 15% (≥16wks) |
| RXC004 + Nivolumab (Arm B) | 7 | 14% (1 cPR) | 57% (2 PR, 2 SD) | 57% (≥16wks) | |||
| CGX1321 (PORCN) | NCT02675946 / NCT03507998 (Phase 1/1b) | GI Tumors with RSPO fusion | Monotherapy | - | - | 77% | - |
| MSS Tumors with RSPO fusion | CGX1321 + Pembrolizumab | - | 33% | 83% | - | ||
| Vantictumab (Frizzled Receptor) | NCT01973309 (Phase 1b) | HER2-negative Breast Cancer | Vantictumab + Paclitaxel | 48 | 31.3% | - | 68.8%[2][3] |
PR: Partial Response, SD: Stable Disease, cPR: confirmed Partial Response, MSS mCRC: Microsatellite Stable metastatic Colorectal Cancer, GI: Gastrointestinal. DCR and CBR definitions may vary slightly between studies.
Table 2: Common Treatment-Related Adverse Events (TRAEs)
| Drug Name | Most Common Adverse Events (Any Grade) | Notable Grade ≥3 Adverse Events |
| ETC-159 (+ Pembrolizumab) | Dysgeusia (65%), Increased β-CTX (30%), Fatigue (25%), Constipation (20%), Nausea (20%)[1] | Colitis, Immune-related enteritis, Pneumonitis, Erythema with fever[1] |
| RXC004 (Monotherapy) | Fatigue, Diarrhea, Dysgeusia, Decreased appetite | One Grade 3 AE reported (unspecified) |
| CGX1321 | Dysgeusia (mostly Grade 1) | Infrequent (~6%) |
| Vantictumab (+ Paclitaxel) | Nausea (54.2%), Alopecia (52.1%), Fatigue (47.9%), Peripheral neuropathy (43.8%)[2][3] | Bone fractures (observed outside of the DLT window)[2][3] |
DLT: Dose-Limiting Toxicity. β-CTX: beta-C-terminal telopeptide, a marker of bone resorption.
Experimental Protocols
A summary of the methodologies for the key clinical trials cited is provided below.
ETC-159 (NCT02521844)
-
Study Design: A Phase 1B open-label, dose-escalation study of ETC-159 in combination with pembrolizumab.[1]
-
Patient Population: Patients with advanced or metastatic solid malignancies who have failed standard treatments.[1]
-
Dosing Regimen: ETC-159 administered orally every other day in 21-day cycles, with pembrolizumab administered intravenously every 3 weeks.[1]
-
Primary Objectives: To determine the safety, maximum tolerated dose (MTD), and recommended dose (RD) of the combination therapy.
-
Response Assessment: Tumor responses were assessed every 6 weeks according to RECIST 1.1 criteria.[1]
RXC004 (NCT04907539 - PORCUPINE)
-
Study Design: A two-arm, Phase 2, open-label trial evaluating RXC004 as a monotherapy (Arm A) and in combination with nivolumab (Arm B).[4]
-
Patient Population: Patients with metastatic microsatellite stable colorectal cancer (MSS mCRC) with RNF43 or RSPO aberrations who have progressed on standard therapies.[4]
-
Dosing Regimen: RXC004 administered orally once daily. Nivolumab administered intravenously.[4]
-
Primary Endpoints: Disease Control Rate (DCR) for Arm A and Overall Response Rate (ORR) for Arm B.[4]
-
Bone Protection: Patients received denosumab to prevent bone mineral density loss.
CGX1321 (NCT02675946 / NCT03507998)
-
Study Design: Phase 1/1b first-in-human trials including dose-escalation and dose-expansion cohorts for CGX1321 monotherapy and in combination with pembrolizumab.[5]
-
Patient Population: Patients with advanced gastrointestinal (GI) tumors, with expansion cohorts focusing on those with RSPO fusions or RNF43 mutations.[5]
-
Dosing Regimen: CGX1321 administered orally once daily.[5]
-
Primary Objectives: To assess the safety, tolerability, and identify the recommended doses and schedules.[5]
-
Bone Protection: Prophylactic administration of denosumab or zoledronic acid was implemented to manage bone resorption.[5]
Vantictumab (NCT01973309)
-
Study Design: A Phase 1b dose-escalation study of vantictumab in combination with paclitaxel.[2][3]
-
Patient Population: Patients with locally recurrent or metastatic HER2-negative breast cancer.[2][3]
-
Dosing Regimen: Weekly paclitaxel in combination with escalating doses of vantictumab administered on various schedules within a 28-day cycle.[3]
-
Primary Endpoints: Safety and dose-limiting toxicities (DLTs).[3]
-
Bone Safety Monitoring: The protocol was amended to include additional bone safety monitoring and administration of bone-protecting agents due to observed fractures.[2]
Mandatory Visualization
Canonical Wnt Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of action for Porcupine (PORCN) inhibitors like ETC-159, LGK974, RXC004, and CGX1321, as well as Frizzled receptor inhibitors like vantictumab.
Caption: Canonical Wnt signaling pathway and points of therapeutic intervention.
Experimental Workflow for a Phase 1 Dose-Escalation Trial
The following diagram outlines a typical experimental workflow for a Phase 1 dose-escalation clinical trial for a novel Wnt pathway inhibitor.
Caption: A typical workflow for a Phase 1 dose-escalation clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
A 159 head-to-head comparison with [Compound B]
To provide a comprehensive and accurate head-to-head comparison of "A 159" and "[Compound B]," it is essential to have access to specific data regarding their biochemical properties, mechanisms of action, and relevant experimental results. At present, "this compound" and "[Compound B]" do not correspond to any publicly available information, suggesting they may be internal, newly developed, or proprietary compounds.
Without access to the necessary data, a factual and objective comparison guide as requested cannot be generated. To proceed with your request, please provide the following information:
-
Quantitative Data: Please supply any available quantitative data from head-to-head studies, such as IC50 values, EC50 values, binding affinities (Kd, Ki), efficacy data from in vitro or in vivo models, and any other relevant pharmacological or biochemical measurements.
-
Experimental Protocols: Kindly furnish the detailed methodologies for the key experiments that yielded the comparative data. This should include information on cell lines or animal models used, reagent concentrations, incubation times, and the specific assays performed.
-
Signaling Pathway Information: To create the mandatory diagrams, please describe the signaling pathways modulated by "this compound" and "[Compound B]". This should include the key molecular targets, upstream activators, and downstream effectors.
Once this information is provided, a comprehensive comparison guide can be assembled to meet your requirements, including clearly structured data tables, detailed experimental protocols, and illustrative diagrams to visualize the relevant biological processes.
Safety Operating Guide
Navigating the Disposal of A-159: A Guide for Laboratory Professionals
Proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. The designation "A-159" is not a unique chemical identifier, and it is crucial for researchers, scientists, and drug development professionals to first definitively identify the substance by consulting the manufacturer's Safety Data Sheet (SDS). Different products bear the "159" designation, each with distinct disposal protocols.
This guide provides detailed disposal procedures for the most likely candidates for "A-159" in a research and development setting: FORMULA 159 , a hazardous oxygen scavenger, and ALC-0159 , a non-hazardous PEGylated lipid used in drug delivery systems. Additionally, a general workflow for laboratory chemical disposal is provided to guide decision-making when handling any chemical waste.
Critical First Step: Chemical Identification
Before proceeding with any disposal protocol, you must identify the exact nature of your "A-159" substance. The product's label and, most importantly, its Safety Data Sheet (SDS) are the primary sources for this information. The SDS will provide specific details on hazards, handling, personal protective equipment (PPE), and disposal requirements.
Disposal Procedures for FORMULthis compound (Oxygen Scavenger)
FORMULthis compound is an oxygen scavenger solution containing sodium bisulfite and potassium sulfite. It is classified as hazardous, being harmful if swallowed and causing skin, eye, and respiratory irritation.[1]
Safety and Handling Precautions
Personnel handling FORMULthis compound should be trained on its hazards.[2]
-
Personal Protective Equipment (PPE): Wear chemically-resistant gloves, safety goggles, and a lab coat.[2] If splashing is possible, a face shield is required.[1] In case of inadequate ventilation, use an appropriate respirator.[1]
-
Handling: Avoid contact with skin and eyes.[2][3] Do not ingest, and avoid breathing in any mists or vapors.[2][3] Use in a well-ventilated area.[2]
-
Storage: Store in a clearly identified, well-illuminated area accessible only to trained personnel. Keep containers properly labeled and closed.[2][3]
Spill Response Protocol
Uncontrolled releases should be handled by trained personnel.[2][3]
-
Small Spills: Mop up the spill or absorb it with an inert, dry material (e.g., sand, vermiculite). Place the absorbed material into a suitable, labeled container for waste disposal.[2][3]
-
Large Spills: Restrict access to the area. Ensure adequate ventilation and wear appropriate PPE. If safe to do so, stop the leak. Contain the spill using dikes or absorbents to prevent entry into sewers or waterways.[2][3] Collect the spilled material and place it in a sealed container for disposal.[3] Decontaminate the spill area thoroughly.[2][3]
Disposal of Waste
All disposal actions must comply with local, regional, and national regulations.[2][3]
-
Collection: Collect waste FORMULthis compound in a suitable, clearly labeled, and sealed container.
-
Labeling: The container must be labeled as "Hazardous Waste" and list the chemical contents.
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials like acids and oxidizers.[4][5]
-
Disposal: Arrange for pickup and disposal through a licensed hazardous waste disposal company.[1][2][3] Do not dispose of this chemical down the drain or in regular trash.
The components of FORMULthis compound are harmful to aquatic life.[6] All work practices must aim to eliminate environmental contamination.[3]
| Constituent | Exposure Limit (ACGIH TLV-TWA) | Aquatic Toxicity (Fathead Minnow, 96hr LC50) | Aquatic Toxicity (Daphnia, 48hr LC50) |
| Sodium Bisulfite | 5 mg/m³[1] | 883.9 mg/L[3] | 507.7 mg/L[3] |
| Potassium Sulfite | Not Established[1] | Not Available | Not Available |
Disposal Procedures for ALC-0159 (PEGylated Lipid)
ALC-0159 is a PEGylated lipid used in the formulation of lipid nanoparticles (LNPs) for applications such as mRNA vaccines.[7][8][9] According to its Safety Data Sheet, ALC-0159 is not classified as a hazardous substance under the Globally Harmonized System (GHS).
Safety and Handling Precautions
While not classified as hazardous, standard laboratory chemical handling precautions should be followed.
-
PPE: Standard laboratory PPE, including gloves, eye protection, and a lab coat, is recommended.
-
Handling: Avoid ingestion and contact with eyes and skin.
-
First Aid: In case of contact, rinse the affected area with water. If symptoms persist after swallowing, consult a doctor.
Spill Response Protocol
-
For spills, absorb the material with an inert substance and place it in a container for disposal.
Disposal of Waste
Even though ALC-0159 is not classified as hazardous, its disposal should be managed responsibly to prevent environmental contamination. It is noted as being slightly hazardous for water.
-
Segregation: Separate lipid waste from other laboratory waste streams.[10]
-
Collection: Collect waste ALC-0159 and any contaminated materials (e.g., pipette tips, tubes) in a leak-proof, labeled container.[10]
-
Disposal Route: While small quantities of non-hazardous materials may sometimes be suitable for regular trash or drain disposal depending on local regulations, the recommended best practice for laboratory chemicals is to use a professional waste disposal service.[11] Given its use in drug development, incineration via a licensed waste disposal contractor is a common and safe method for lipid-based waste.[10] Do not allow undiluted product or large quantities to reach groundwater or sewage systems.
General Laboratory Chemical Disposal Workflow
This workflow provides a logical path for determining the proper disposal route for any laboratory chemical, particularly when the identity is initially uncertain. The primary directive is always to consult the Safety Data Sheet (SDS).
Caption: Decision workflow for the safe disposal of laboratory chemical waste.
This procedural guide, combining specific information for potential "A-159" candidates and a general chemical disposal framework, serves as a critical resource for maintaining safety and compliance in a laboratory environment.
References
- 1. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 2. files.dep.state.pa.us [files.dep.state.pa.us]
- 3. mgasds.wordpress.com [mgasds.wordpress.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ineos.com [ineos.com]
- 6. chemtradelogistics.com [chemtradelogistics.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. ALC-0159 - Wikipedia [en.wikipedia.org]
- 9. crodapharma.com [crodapharma.com]
- 10. researchgate.net [researchgate.net]
- 11. acs.org [acs.org]
Navigating the Ambiguity of "A 159": A Guide to Safe Handling
The designation "A 159" does not correspond to a single, universally recognized chemical substance. Instead, it appears in various contexts, from internal company product codes to regulatory documents. This guide provides essential safety and logistical information for the most likely chemical candidate identified in public records as "this compound"—Lactic Acid—while also clarifying other uses of this identifier to prevent potential confusion.
Personal Protective Equipment (PPE) for Lactic Acid ("this compound")
When handling Lactic Acid, which has been referenced with the internal code A-159 in safety documents, a comprehensive approach to personal protection is crucial to prevent severe irritation and corrosive effects.[1]
Recommended PPE for Handling Lactic Acid:
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Lactic acid is corrosive and can cause severe eye irritation, redness, pain, tearing, blurred vision, and even corneal destruction upon contact.[1] |
| Hand Protection | Chemical resistant gloves, such as butyl or nitrile rubber gloves. | To prevent skin contact which can lead to severe irritation.[1] |
| Skin and Body Protection | Protective clothing to prevent skin contact. | To protect against skin irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate and at concentrations causing irritation, a mask with a filter for organic gases and vapors (Type A) is recommended. | Inhalation can cause severe irritation of the respiratory tract, leading to coughing, choking, and potentially pulmonary edema.[1] |
Operational and Disposal Plans for Lactic Acid
Handling and Storage:
-
Avoid breathing vapors.
-
Use only in well-ventilated areas.
-
Prohibit eating, drinking, and smoking in handling and storage areas.
-
Store in original, tightly closed containers in a dry, well-ventilated place, away from incompatible materials.
Spill Management:
-
For small spills, absorb with an inert material and place in a suitable container for disposal.
-
For larger spills, dike the area to prevent spreading.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to contaminate soil, sewage, or water systems.
Experimental Workflow for Safe Handling of Lactic Acid
The following diagram outlines a standard workflow for the safe handling of Lactic Acid in a laboratory setting.
Caption: Workflow for Safe Handling of Lactic Acid.
Other Identified Uses of "this compound"
It is important for researchers and professionals to be aware that "this compound" is used in several other contexts to avoid confusion and ensure that the correct safety protocols are being followed for the specific material .
-
Designer Marble Colors: A safety data sheet for "Designer Marble Colors" lists "A-159" as the product code for the color "HEATHER".[2] The required PPE for this product would be specific to its own safety data sheet.
-
OSHA Directive on Formaldehyde: The identifier "A-159" is used for an Oregon OSHA program directive concerning occupational exposure to formaldehyde.[3][4] This directive outlines safety procedures and PPE for handling formaldehyde, which are distinct from those for Lactic Acid.
-
International Maritime Organization (IMO) Resolution: "A.159" refers to an IMO resolution regarding pilotage, which is unrelated to chemical safety.[5][6][7]
-
Compressed Air Lamp Component: "A-159" is the product number for a high-output bulb used in a specific model of a compressed air-driven turbo-alternator lamp.[8][9]
-
Adhesive Component Flash Point: A safety data sheet for a two-component paste product notes a flash point of 159°C for "Component A".[10]
-
EPA Chemical Safety Audit: "this compound" is used as a reference number in an appendix of an EPA chemical safety audit report.[11]
-
Occupational Health and Safety Policy: "this compound" is the resolution number for an occupational health and safety policy for a district municipality.[12]
-
Aviation Regulation: "21.A.159" refers to a specific section regarding the duration and continued validity of a production organization approval in aviation regulations.[13]
Given the varied and unrelated uses of "this compound," it is imperative to always refer to the specific Safety Data Sheet (SDS) for the particular product being handled to ensure the adoption of appropriate safety measures.
References
- 1. uww.edu [uww.edu]
- 2. marblecolors.com [marblecolors.com]
- 3. osha.oregon.gov [osha.oregon.gov]
- 4. Oregon Occupational Safety and Health : Respiratory protection : State of Oregon [osha.oregon.gov]
- 5. Pilotage [imo.org]
- 6. IMO & Pilotage | International Maritime Pilots' Association [impahq.org]
- 7. iala.int [iala.int]
- 8. ATEX TURBOLITE | Wolf Safety [wolfsafety.com]
- 9. wolfsafety.com [wolfsafety.com]
- 10. static.lvengine.net [static.lvengine.net]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. odm.org.za [odm.org.za]
- 13. 21A159 Duration and continued validity [regulatorylibrary.caa.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
